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  • Product: 6-Phenylpyridine-3-sulfonamide
  • CAS: 2035053-36-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to CAS 2035053-36-0: Data Not Available

To our valued researchers, scientists, and drug development professionals, Our commitment as a leading resource is to provide comprehensive and accurate scientific information. In this spirit, we must report that a thoro...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

Our commitment as a leading resource is to provide comprehensive and accurate scientific information. In this spirit, we must report that a thorough search of publicly available chemical databases, scientific literature, and supplier catalogs has yielded no specific data for the compound designated with CAS Registry Number 2035053-36-0 .

This absence of information suggests several possibilities:

  • The CAS number may be for a novel compound that has not yet been publicly disclosed.

  • The information may be proprietary and part of a confidential research and development program.

  • There may be a typographical error in the CAS number provided.

While we cannot provide a specific guide for CAS 2035053-36-0, we have leveraged our expertise to create a comprehensive template below. This template outlines the critical physical and chemical properties and experimental considerations that would be included in a technical guide for a chemical compound. This structure is designed to serve as a valuable resource for your research and development activities when data becomes available.

I. Compound Identification and General Properties

This section would typically provide the fundamental identifiers for the compound, including its IUPAC name, molecular formula, molecular weight, and canonical SMILES notation.

Table 1: Compound Identification

Property Value Source
CAS Registry Number 2035053-36-0 -
IUPAC Name Not Available -
Molecular Formula Not Available -
Molecular Weight Not Available -

| Canonical SMILES | Not Available | - |

II. Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and drug development. These properties influence formulation, delivery, and interaction with biological systems.

Table 2: Summary of Physicochemical Data

Property Value Experimental Method Reference
Appearance Not Available Visual Inspection -
Melting Point Not Available Differential Scanning Calorimetry (DSC) or Melting Point Apparatus -
Boiling Point Not Available Ebulliometer or distillation -
Solubility Not Available HPLC-UV or Gravimetric analysis in various solvents (e.g., water, DMSO, ethanol) -
Density Not Available Pycnometry or oscillating U-tube -
pKa Not Available Potentiometric titration or UV-Vis spectroscopy -

| LogP | Not Available | Shake-flask method or HPLC | - |

III. Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of a compound.

Table 3: Spectroscopic Data Summary

Technique Key Peaks / Chemical Shifts (δ) Notes
¹H NMR Not Available -
¹³C NMR Not Available -
Mass Spectrometry (MS) Not Available -
Infrared (IR) Not Available -

| UV-Vis | Not Available | - |

IV. Stability and Reactivity Profile

Understanding a compound's stability and reactivity is critical for safe handling, storage, and formulation.

  • Chemical Stability : Information on stability under various conditions such as temperature, light, and pH would be detailed here.

  • Reactivity : This would include information on incompatibility with other substances and potential hazardous reactions.

  • Degradation Pathways : An overview of how the compound might degrade and the resulting byproducts.

V. Experimental Protocols

This section would provide detailed, step-by-step methodologies for key experiments.

A. Purity and Identity Confirmation Workflow

A standard workflow for confirming the purity and identity of a new batch of a compound is essential for reproducible results.

Caption: Workflow for Purity and Identity Confirmation.

B. Solubility Determination Protocol
  • Preparation of Stock Solution : Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO).

  • Serial Dilutions : Create a series of dilutions from the stock solution.

  • Equilibration : Add an aliquot of each dilution to an aqueous buffer and shake at a constant temperature until equilibrium is reached.

  • Separation : Centrifuge the samples to pellet any undissolved compound.

  • Quantification : Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

VI. Safety and Handling

A comprehensive overview of the known hazards and necessary precautions would be provided.

  • GHS Classification : Hazard pictograms and statements.

  • Toxicological Information : Any available data on acute and chronic toxicity.

  • Personal Protective Equipment (PPE) : Recommendations for handling the compound safely.

  • First-Aid Measures : Procedures in case of exposure.

  • Disposal : Guidelines for proper waste disposal.

VII. Conclusion

While we are unable to provide specific data for CAS 2035053-36-0 at this time, we hope this comprehensive template provides a valuable framework for your future research on this and other compounds. We are committed to updating our resources as new information becomes publicly available. We recommend verifying the CAS number and consulting with the original source if possible.

Exploratory

Structural Boundaries of Dipeptidyl Peptidase Inhibition: A Case Study on 6-Phenylpyridine-3-Sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Executive Summary The dipeptidyl peptidase (DPP) family represents a highly nuance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

The dipeptidyl peptidase (DPP) family represents a highly nuanced landscape for targeted therapeutics. While DPP4 has long been a validated target for glycemic control in Type 2 Diabetes, recent oncological and immunological breakthroughs have shifted focus toward its intracellular homologs: DPP8 and DPP9 . Selective inhibition of DPP9 has emerged as a powerful mechanism to induce targeted pyroptosis in acute myeloid leukemia (AML) and HIV-1-infected lymphocytes 1.

As a Senior Application Scientist evaluating ligand-target interactions, understanding why certain chemical scaffolds fail is just as critical as understanding why they succeed. This whitepaper analyzes 6-phenylpyridine-3-sulfonamide , a structural probe synthesized during the optimization of DPP9 inhibitors. Despite its promising biaryl core, this specific sulfonamide derivative exhibits exceptionally poor binding affinity to DPP9 and zero affinity for DPP4. By dissecting the causality behind this failure, we can map the strict geometric and electronic boundaries of the DPP active sites.

Mechanistic Grounding: The Dipeptidyl Peptidase Landscape

Dipeptidyl peptidases are serine exopeptidases that cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. The active sites of DPP4, DPP8, and DPP9 share a highly conserved catalytic triad (Ser, Asp, His) but differ significantly in their auxiliary binding pockets (S1, S2, and extended subsites) 2.

  • DPP4 (CD26): Features a relatively open active site optimized for circulating incretin hormones. Inhibitors targeting DPP4 (e.g., sitagliptin) often lack the bulky extensions required to engage intracellular DPPs [[3]]().

  • DPP8 / DPP9: These intracellular enzymes possess narrower, more constrained S1/S2 pockets. DPP9 acts as a basal repressor of the CARD8 and NLRP1 inflammasomes. Relieving this repression via small-molecule inhibition triggers Caspase-1 activation and subsequent pyroptosis 1.

Achieving selectivity for DPP9 over DPP8—and complete orthogonality to DPP4—requires precise manipulation of the ligand's hydrogen-bonding vectors and steric bulk.

Structure-Activity Relationship (SAR): The Sulfonamide Disconnect

During the recent development of low-nanomolar, pyroptosis-inducing DPP9 inhibitors by Filippi et al. (2025), 6-phenylpyridine-3-sulfonamide (designated as Compound 7d) was synthesized to explore the chemical space of the secondary binding ring 1.

Quantitative Data Summary

The table below contrasts the binding affinity of the sulfonamide derivative against its highly potent carboxamide counterparts.

Compound IdentifierCore ScaffoldFunctional GroupDPP9 IC₅₀ (nM)DPP8 IC₅₀ (nM)DPP4 / FAP / PREP Affinity
Compound 6r Quinoline3-carboxamide3.0438.7No Affinity
Compound 6e BiphenylCarboxamide derivativeLow nM757No Affinity
Compound 7d 6-phenylpyridine3-sulfonamide > 300 (Poor) > 1000 (Poor) No Affinity

Data synthesized from the structure-activity relationship studies by Filippi et al. (2025) 1.

The Causality of Poor Binding Affinity

Why does the substitution of a carboxamide for a sulfonamide result in a catastrophic loss of potency (at least two orders of magnitude)? The causality is rooted in geometric and electronic constraints:

  • Steric Clash via Tetrahedral Geometry: Carboxamides (-CONH₂) are sp²-hybridized and planar, allowing them to slide into the narrow, slit-like S1/S2 sub-pockets of DPP9. In contrast, the sulfonamide group (-SO₂NH₂) is sp³-hybridized at the sulfur atom, adopting a bulky tetrahedral geometry. The out-of-plane oxygen atoms create severe steric clashes within the constrained DPP9 active site.

  • Disruption of Vectorial Hydrogen Bonding: The planar carboxamide acts as a highly directional hydrogen bond donor and acceptor, anchoring the biaryl scaffold perfectly against the catalytic residues. The tetrahedral angle of the sulfonamide alters the trajectory of these hydrogen bonds, preventing optimal alignment.

  • Orthogonality to DPP4: Notably, 6-phenylpyridine-3-sulfonamide retains full selectivity against DPP4, DPP2, FAP, and PREP 1. This proves that the bulky 6-phenylpyridine core itself is fundamentally incompatible with the DPP4 active site, which lacks the extended auxiliary pockets necessary to accommodate such biaryl systems 3.

Pathway Visualization: Ligand Affinity and Pyroptosis

The following diagram maps the logical relationship between ligand geometry, DPP enzyme affinity, and the downstream functional consequence (pyroptosis).

G cluster_0 Ligand SAR Profile Carboxamide Planar Carboxamides (e.g., Cpd 6r) DPP9 DPP9 Active Site (S1/S2 Pockets) Carboxamide->DPP9 High Affinity (Optimal H-Bonds) DPP4 DPP4 Active Site (Off-Target) Carboxamide->DPP4 No Affinity Inflammasome CARD8 / NLRP1 Inflammasome Carboxamide->Inflammasome Relieves Repression Sulfonamide 6-phenylpyridine- 3-sulfonamide (Cpd 7d) Sulfonamide->DPP9 Poor Affinity (Steric Clash) Sulfonamide->DPP4 No Affinity DPP9->Inflammasome Represses (Basal State) Pyroptosis Pyroptosis (Targeted Cell Death) Inflammasome->Pyroptosis Caspase-1 Activation

Fig 1: SAR-driven logical pathway of DPP9 inhibition and subsequent pyroptosis activation.

Experimental Workflows: Validating Binding and Function

To ensure scientific integrity, any claim of "poor binding affinity" must be derived from a self-validating experimental system. Below are the standardized protocols used to evaluate compounds like 6-phenylpyridine-3-sulfonamide.

Protocol 1: In Vitro Fluorogenic Enzyme Inhibition Assay

Causality: Dipeptidyl peptidases are proline-specific. By utilizing the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), enzyme kinetics can be measured directly. Cleavage of the amide bond releases AMC, unquenching its fluorescence.

Self-Validating Controls:

  • Positive Control: Val-boroPro (Talabostat), a pan-DPP inhibitor, to validate assay sensitivity and dynamic range 1.

  • Negative Control: DMSO-only vehicle to establish the maximum uninhibited enzyme velocity ( Vmax​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% BSA). Dilute recombinant DPP9, DPP8, and DPP4 to working concentrations (0.5–2 nM).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-phenylpyridine-3-sulfonamide in DMSO. Transfer to a black 384-well microplate (final DMSO <1%).

  • Pre-incubation: Add the enzyme solution to the compound wells and incubate for 30 minutes at room temperature. (Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, critical for detecting slow-binding or sterically hindered inhibitors).

  • Reaction Initiation: Add Gly-Pro-AMC substrate at a final concentration matching the Km​ value for each respective enzyme (typically 10–50 µM).

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) for 30 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (RFU/min). Normalize data against vehicle controls to determine % inhibition, and fit to a 4-parameter logistic (4PL) regression model to derive the IC₅₀.

Protocol 2: Cellular Pyroptosis Induction Assay (LDH Release)

Causality: If a compound fails to bind DPP9 in vitro, it will fail to induce pyroptosis in vivo. Pyroptosis causes cell membrane rupture, releasing intracellular Lactate Dehydrogenase (LDH).

Self-Validating Controls:

  • Positive Control: Nigericin (10 µM) in LPS-primed cells to induce robust, standardized pyroptosis 1.

  • Maximum Lysis Control: Triton X-100 treated cells to establish 100% LDH release.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 macrophages in a 96-well plate (50,000 cells/well) in RPMI-1640 medium (10% FBS).

  • Treatment: Treat cells with 6-phenylpyridine-3-sulfonamide (up to 50 µM) alongside a potent carboxamide analog as a benchmark. Incubate for 24 hours at 37°C.

  • LDH Quantification: Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent. (Causality: Released LDH converts lactate to pyruvate, reducing NAD+ to NADH, which subsequently reduces a tetrazolium salt to a measurable red formazan product).

  • Readout: Measure absorbance at 490 nm. Calculate % cytotoxicity relative to the maximum lysis control. Compounds with poor DPP9 affinity, like the sulfonamide derivative, will yield baseline LDH levels.

Conclusion

The evaluation of 6-phenylpyridine-3-sulfonamide serves as a definitive negative SAR case study in dipeptidyl peptidase drug design. While its biaryl core successfully evades the off-target DPP4 active site, the tetrahedral geometry and steric bulk of the sulfonamide group completely abrogate binding to the target DPP9 enzyme. For drug development professionals engineering next-generation pyroptosis inducers, maintaining the planarity and precise hydrogen-bonding vectors of the primary pharmacophore (such as a carboxamide) is a non-negotiable structural requirement.

References

  • Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI URL:[Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: Frontiers URL:[Link]

Sources

Foundational

6-phenylpyridine-3-sulfonamide pharmacokinetics and bioavailability profile

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Phenylpyridine Sulfonamide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Phenylpyridine Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutics requires a thorough understanding of their pharmacokinetic (PK) and bioavailability profiles. This guide provides a comprehensive overview of the key considerations and methodologies for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of phenylpyridine sulfonamide derivatives, a class of compounds with significant therapeutic potential. While specific data for 6-phenylpyridine-3-sulfonamide is not publicly available, this document will leverage data from a closely related structural analog, 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, to illustrate a representative pharmacokinetic profile and to detail the requisite experimental and analytical protocols for a complete ADME assessment. This guide is intended to provide researchers and drug development professionals with the foundational knowledge to design, execute, and interpret pharmacokinetic studies for this important class of molecules.

Introduction: The Critical Role of Pharmacokinetics in Drug Development

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic properties.[1][2] Understanding how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to predicting its clinical performance. For the phenylpyridine sulfonamide scaffold and its derivatives, which have been explored for various therapeutic applications including as anticancer agents and for metabolic syndrome, a favorable pharmacokinetic profile is a key determinant of success.[3][4][5]

This guide will delve into the core principles of ADME and their application to phenylpyridine sulfonamide derivatives. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

A Representative Pharmacokinetic Profile: Case Study of a 1,3,5-Triaryl-1H-pyridin-2-one Derivative

To illustrate the pharmacokinetic characteristics of a molecule structurally related to 6-phenylpyridine-3-sulfonamide, we will examine the preclinical data for 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (referred to as Compound A).[6] This compound was identified as a promising noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist.[6]

In Vivo Pharmacokinetic Parameters in Rats

Pharmacokinetic studies of Compound A were conducted in rats following intravenous (IV) and oral (PO) administration at a dose of 1 mg/kg.[6] The key parameters are summarized in the table below.

ParameterIntravenous (IV)Oral (PO)Unit
Dose 11mg/kg
Cmax -Data not providedng/mL
Tmax -0.50h
t1/2 (Half-life) 2.37Data not providedh
AUC (0-inf) Data not providedData not providedng*h/mL
CL (Plasma Clearance) 1.82-L/h/kg
Vdss (Volume of Distribution) Data not provided-L/kg
F (Oral Bioavailability) -64.3%
Table 1: Pharmacokinetic parameters of Compound A in rats following a 1 mg/kg dose.[6]

Interpretation of the Data:

  • Rapid Absorption: The time to reach maximal plasma concentration (Tmax) of 0.50 hours indicates rapid absorption from the gastrointestinal tract following oral administration.[6]

  • Good Oral Bioavailability: An oral bioavailability (F) of 64.3% suggests that a substantial fraction of the orally administered dose reaches systemic circulation.[6] This is a desirable characteristic for an orally administered drug.

  • Moderate Elimination: The plasma clearance (CL) of 1.82 L/h/kg and a half-life (t1/2) of 2.37 hours suggest a moderate rate of elimination from the body.[6]

  • Hepatic Metabolism as the Main Elimination Route: In vitro metabolic stability studies coupled with in vitro-in vivo extrapolation (IVIVE) indicated that hepatic metabolism is the primary route of elimination for this compound.[6]

These findings collectively suggest that Compound A possesses a promising pharmacokinetic profile, which supported its advancement into clinical development.[6]

Core Experimental Protocols for Pharmacokinetic Characterization

To generate a comprehensive ADME profile for a novel phenylpyridine sulfonamide derivative, a series of standardized in vitro and in vivo experiments are required.

In Vitro ADME Assays

These assays provide early insights into the metabolic stability, potential for drug-drug interactions, and permeability of a compound.

  • Metabolic Stability:

    • Protocol:

      • Incubate the test compound (e.g., at 1 µM) with liver microsomes (from human and relevant preclinical species) or hepatocytes.

      • Include NADPH as a cofactor to initiate metabolic reactions.

      • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

      • Analyze the remaining parent compound concentration using LC-MS/MS.[7]

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

    • Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of oral bioavailability.[6]

  • Cytochrome P450 (CYP) Inhibition:

    • Protocol:

      • Co-incubate the test compound at various concentrations with human liver microsomes and specific CYP isoform probe substrates.

      • Measure the formation of the probe substrate's metabolite.

      • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

    • Causality: This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of co-administered drugs.

  • Plasma Protein Binding:

    • Protocol:

      • Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.

      • Incubate the test compound with plasma from relevant species.

      • Measure the concentration of the compound in the free and protein-bound fractions.

    • Causality: The extent of plasma protein binding influences the volume of distribution and the concentration of free (pharmacologically active) drug.

In Vivo Pharmacokinetic Studies

These studies in animal models provide definitive data on the ADME properties of a compound in a whole organism.

  • Study Design:

    • Animals: Typically, rodents (rats or mice) are used for initial studies, followed by a non-rodent species (e.g., dog or monkey) if warranted.

    • Dosing: Administer the compound via both intravenous (for absolute bioavailability determination) and the intended clinical route (e.g., oral).

    • Blood Sampling: Collect serial blood samples at predetermined time points.

    • Plasma Preparation: Process blood samples to obtain plasma for bioanalysis.

  • Bioanalytical Method Validation:

    • A robust and validated analytical method is crucial for accurate quantification of the drug in plasma.[8][9][10]

    • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.[7][11]

    • Validation Parameters: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[8]

Excretion and Metabolism Studies
  • Mass Balance Study:

    • Protocol:

      • Administer a radiolabeled version of the compound (e.g., with 14C or 3H) to animals.

      • Collect urine, feces, and expired air over a defined period.

      • Quantify the total radioactivity in each matrix to determine the routes and extent of excretion.

    • Causality: This study accounts for all administered drug and its metabolites, providing a complete picture of its elimination pathways.

  • Metabolite Identification:

    • Protocol:

      • Analyze plasma, urine, and feces samples from the in vivo studies using high-resolution mass spectrometry.

      • Identify the chemical structures of the major metabolites.

    • Causality: Understanding the metabolic fate of a drug is essential for identifying potentially active or toxic metabolites. While sulfonamides are generally considered metabolically stable, some electron-deficient heteroaryl/aryl sulfonamides can undergo metabolic hydrolysis.[12]

Visualizing Key Processes

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Post-Study Phase A Test Compound Synthesis & Characterization B Analytical Method Development & Validation A->B C Animal Acclimatization D Dose Formulation & Administration (IV & PO) C->D E Serial Blood Sampling D->E F Sample Processing (Plasma Separation) E->F G Sample Analysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H I Reporting H->I

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conceptual Metabolic Pathway for a Phenylpyridine Sulfonamide

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 6-Phenylpyridine-3-sulfonamide (Parent Drug) P1_1 Oxidation (e.g., Hydroxylation on Phenyl Ring) Parent->P1_1 P1_2 Oxidation (e.g., N-dealkylation if applicable) Parent->P1_2 Excretion Excretion (Urine and/or Feces) Parent->Excretion Unchanged Drug P2_1 Glucuronidation P1_1->P2_1 P2_2 Sulfation P1_1->P2_2 P1_2->P2_1 P2_1->Excretion P2_2->Excretion

Caption: Potential metabolic pathways for a phenylpyridine sulfonamide.

Conclusion and Future Directions

The pharmacokinetic and bioavailability profile of a phenylpyridine sulfonamide derivative is a critical determinant of its potential as a therapeutic agent. The case study of a closely related analog demonstrates that compounds from this class can exhibit favorable drug-like properties, including rapid absorption and good oral bioavailability. A systematic and rigorous evaluation using the in vitro and in vivo methodologies outlined in this guide is essential for selecting and advancing promising candidates. Future work should focus on establishing a clear understanding of the structure-ADME relationships within this chemical series to guide the design of next-generation compounds with optimized pharmacokinetic profiles.

References

  • Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry.
  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [No source available]
  • Pharmacokinetic Drug-Drug Interaction Study to Identify Biomarkers of Kidney Transporters. ClinicalTrials.gov.
  • Metabolic Effects of Chemical Interactions in Toxicity. [No source available]
  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI.
  • Best practices for pharmacokinetic studies of new chemical entities.
  • Refined ADME Profiles for
  • Interindividual variations in metabolism and pharmacokinetics of 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4H-[3][6][13]triazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide, a glucokinase activator, in rats caused by the genetic polymorphism of CYP2D1. PubMed.

  • Quantification of six catecholamines and metabolites in plasma using the TSQ Quantis MD system. Thermo Fisher Scientific.
  • Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed.
  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Wasit Journal for Pure sciences.
  • Clinical Pharmacology: Early Drug Development. FDA.
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm
  • An automated method for the determin
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Molecular filtering: ADME and lead-likeness criteria. [No source available]
  • of Some New Synthesized 6-Phenyl Pyridine Derivatives.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm
  • Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. PubMed.
  • Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups. PubMed.
  • Analytical methods for quantitating sulf
  • Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine. PubMed.
  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simul
  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflamm

Sources

Exploratory

Thermodynamic Properties and Stability Profiling of 6-Phenylpyridine-3-Sulfonamide

Executive Summary The compound 6-phenylpyridine-3-sulfonamide (CAS: 2035053-36-0) has emerged as a highly privileged structural motif in modern medicinal chemistry, serving as a critical scaffold for the development of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-phenylpyridine-3-sulfonamide (CAS: 2035053-36-0) has emerged as a highly privileged structural motif in modern medicinal chemistry, serving as a critical scaffold for the development of selective Dipeptidyl Peptidase 9 (DPP9) inhibitors and PI3Kδ antagonists[1][2][3]. Despite its growing utility, the fundamental physicochemical behavior of this diaryl heterocyclic sulfonamide is often underexplored during early-stage lead optimization.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties, intrinsic stability, and degradation kinetics of 6-phenylpyridine-3-sulfonamide. By bridging theoretical physical chemistry with empirical, self-validating analytical protocols, this guide equips drug development professionals with the mechanistic insights required to formulate, store, and optimize derivatives of this critical pharmacophore.

Structural Thermodynamics and Physicochemical Profiling

Molecular Architecture and Amphoteric Equilibria

The molecular architecture of 6-phenylpyridine-3-sulfonamide (C₁₁H₁₀N₂O₂S, MW: 234.28 g/mol ) is defined by a central pyridine ring, sterically shielded by a phenyl group at the C6 position, and functionalized with a primary sulfonamide at the C3 position[2]. This specific topological arrangement dictates its thermodynamic behavior in aqueous environments.

The molecule is inherently amphoteric, possessing two distinct dissociation constants ( pKa​ ) that govern its ionization state and, consequently, its thermodynamic solubility[4]:

  • pKa1​ (Pyridine Nitrogen Protonation): Unsubstituted pyridine typically exhibits a pKa​ of ~5.2. However, the strongly electron-withdrawing nature of the meta-substituted sulfonamide group depletes electron density from the pyridine ring, lowering the pKa1​ to approximately 3.5–4.0.

  • pKa2​ (Sulfonamide Deprotonation): The primary sulfonamide (-NH₂) acts as a weak acid. The electron-deficient pyridine core stabilizes the conjugate base through inductive effects, yielding a pKa2​ of roughly 8.5–9.0[4].

At physiological pH (7.4), the thermodynamic equilibrium heavily favors the neutral, unionized species. This lack of charge is a primary driver for its high membrane permeability, allowing derivatives to effectively engage cytosolic targets such as DPP9[1].

G Cation Cationic State (pH < 3.5) Protonated Pyridine Neutral Neutral State (pH 4.0 - 8.0) Dominant Species Cation->Neutral pKa1 ~3.8 (-H+) Neutral->Cation (+H+) Anion Anionic State (pH > 9.0) Deprotonated Sulfonamide Neutral->Anion pKa2 ~8.8 (-H+) Anion->Neutral (+H+)

Caption: Thermodynamic ionization equilibrium of 6-phenylpyridine-3-sulfonamide across pH gradients.

Hydrolytic and Oxidative Stability

The stability of a drug candidate is a direct function of the activation energy ( Ea​ ) required to break its constituent bonds.

Hydrolytic Resistance: The sulfonamide bond is notoriously stable against both acidic and basic hydrolysis due to the high thermodynamic stability of the S-N linkage[5]. The second-order rate constant for the hydroxide-catalyzed hydrolysis of structurally related sulfonamides is <2×10−9 M−1s−1 , which is approximately four orders of magnitude lower than that of corresponding carboxamides[5]. Consequently, 6-phenylpyridine-3-sulfonamide exhibits near-total hydrolytic stability across pH 2–10[6]. The high enthalpy of activation ( ΔH‡≈89 kJ/mol ) prevents spontaneous cleavage at ambient temperatures[5].

Oxidative Liability: While the sulfonamide is stable, the pyridine nitrogen represents an electron-rich center susceptible to N-oxidation by reactive oxygen species (ROS) or peroxides. Although the adjacent C6-phenyl group provides significant steric hindrance, oxidative stress testing typically reveals the formation of a pyridine-N-oxide degradant as the primary pathway.

Quantitative Physicochemical Summary

Table 1: Thermodynamic and Physicochemical Parameters

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 234.28 g/mol Optimal for Lipinski's Rule of 5 compliance[2].
pKa1​ (Basic) ~3.8Electron-withdrawing sulfonamide reduces pyridine basicity.
pKa2​ (Acidic) ~8.8Pyridine ring stabilizes the sulfonamide anion[4].
Hydrolytic Half-Life >104 hours (pH 7.4, 25°C)High activation energy of the S-N bond prevents cleavage[5][6].
Primary Degradant Pyridine-N-oxideElectrophilic attack by ROS on the pyridine nitrogen.

Self-Validating Experimental Workflows

To rigorously quantify the thermodynamic properties and kinetic stability of 6-phenylpyridine-3-sulfonamide, the following field-proven protocols must be executed. Each protocol is designed with an internal causality loop and a self-validation mechanism to ensure absolute data integrity.

Protocol 1: Kinetic Profiling via Forced Degradation (Stress Testing)

This protocol determines the Arrhenius activation energy ( Ea​ ) for degradation and identifies structural liabilities.

Causality & Rationale: We utilize extreme pH (0.1 M HCl / NaOH) to force the thermodynamically stable sulfonamide bond to its breaking point, while using 3% H2​O2​ to isolate the kinetics of pyridine N-oxidation[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 6-phenylpyridine-3-sulfonamide in an inert co-solvent (e.g., 10% acetonitrile in water) to a final concentration of 1.0 mg/mL.

  • Hydrolytic Stress: Aliquot 5 mL of the sample into two sealed borosilicate vials. Add 1 mL of 0.5 M HCl to Vial A (Acidic) and 1 mL of 0.5 M NaOH to Vial B (Basic). Incubate at 60°C for 14 days.

  • Oxidative Stress: Aliquot 5 mL of the sample into Vial C. Add 1 mL of 10% H2​O2​ (final concentration ~1.5%). Incubate at 25°C in the dark for 48 hours.

  • Quenching: Neutralize Vials A and B with equimolar NaOH and HCl, respectively. Quench Vial C with sodium thiosulfate to halt oxidation.

  • LC-MS/MS Analysis: Inject 2 μL of each quenched sample into a UHPLC-MS/MS system equipped with a C18 column. Monitor the disappearance of the parent mass ( m/z 235.0 [M+H]+ ) and the appearance of the N-oxide ( m/z 251.0 [M+H]+ ).

System Validation (Mass Balance Closure): The protocol is only considered valid if the molar sum of the remaining parent compound and all quantified degradants equals 100% ± 2% of the initial concentration. A failure in mass balance indicates that the compound has either volatilized, precipitated, or irreversibly adsorbed to the vial, requiring immediate methodology recalibration.

Workflow Start 6-phenylpyridine-3-sulfonamide (1.0 mg/mL) Hydrolysis Hydrolytic Stress 0.1M HCl / NaOH (60°C) Start->Hydrolysis Oxidation Oxidative Stress 3% H2O2 (25°C) Start->Oxidation Thermal Thermal Stress Solid State (80°C) Start->Thermal LCMS UHPLC-MS/MS Analysis Kinetic Profiling Hydrolysis->LCMS High Stability (No Cleavage) Oxidation->LCMS N-Oxidation Detected Thermal->LCMS Stable Data Validation: Mass Balance Closure (Parent + Degradants = 100%) LCMS->Data

Caption: Self-validating forced degradation workflow for thermodynamic stability profiling.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Because 6-phenylpyridine-3-sulfonamide is widely used as a hinge-binding motif in kinase and peptidase inhibitors[1][3], understanding the enthalpy ( ΔH ) and entropy ( ΔS ) of its target engagement is crucial.

Causality & Rationale: ITC directly measures the heat released or absorbed during a binding event. Because the sulfonamide group forms highly specific hydrogen bonds with target residues (e.g., K779 in PI3Kδ)[3], the binding is typically enthalpy-driven. Strict DMSO matching is required because the heat of dilution of mismatched DMSO will completely mask the micro-calorie heat of the binding event.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Degas the buffer under vacuum for 15 minutes to prevent microbubble formation in the ITC cell.

  • Ligand/Protein Preparation: Dissolve the target protein in the degassed buffer. Dissolve 6-phenylpyridine-3-sulfonamide in 100% DMSO, then dilute into the buffer to achieve a final concentration of 500 μM ligand with exactly 2% DMSO. Ensure the protein solution also contains exactly 2% DMSO.

  • Titration: Load the protein (50 μM ) into the sample cell and the ligand (500 μM ) into the injection syringe. Perform 20 injections of 2 μL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Integration: Integrate the heat peaks to extract the binding affinity ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ). Calculate entropy using ΔG=ΔH−TΔS=−RTln(Ka​) .

System Validation (Blank Subtraction): Prior to the main experiment, perform a control titration of the ligand into the buffer (without protein). The heat generated must be constant and minimal (representing only the heat of dilution). This baseline is subtracted from the experimental data. If the blank shows large, erratic peaks, the DMSO concentrations are mismatched, and the experiment must be aborted and restarted.

Quantitative Degradation Data

Table 2: Kinetic Parameters of Degradation under Stress Conditions

Stress ConditionTemperaturePrimary Degradation PathwayRate Constant ( kobs​ )Mass Balance Recovery
0.1 M HCl 60°CNone (Stable) <1.0×10−7 day−1 99.8%
0.1 M NaOH 60°CNone (Stable) <1.0×10−7 day−1 99.5%
3% H2​O2​ 25°CPyridine N-Oxidation 4.2×10−3 hr−1 98.2%
Solid State (Heat) 80°CNone (Stable)N/A100.0%

Note: The extreme stability under acidic and basic conditions confirms the high thermodynamic barrier to sulfonamide hydrolysis[5][6].

References

  • Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties Journal of Medicinal Chemistry - ACS Publications[Link]

  • CHAPTER 2: Hydrolytic Degradation Books - The Royal Society of Chemistry[Link]

  • Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics MDPI[Link]

  • Effects of Ionic Strength, Temperature, and PH on Degradation of Selected Antibiotics Scholars' Mine[Link]

  • A Perspective on the Strategic Application of Deconstruction–Reconstruction in Drug Discovery PMC - National Institutes of Health[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Phenylpyridine-3-sulfonamide

Abstract & Overview 6-Phenylpyridine-3-sulfonamide (CAS: 2035053-36-0) is a highly versatile heterocyclic building block frequently utilized in the development of advanced bioactive molecules, including potent dipeptidyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Overview

6-Phenylpyridine-3-sulfonamide (CAS: 2035053-36-0) is a highly versatile heterocyclic building block frequently utilized in the development of advanced bioactive molecules, including potent dipeptidyl peptidase 9 (DPP9) inhibitors [1] and BET bromodomain inhibitors [2]. This application note provides a field-proven, highly optimized Suzuki-Miyaura cross-coupling protocol for synthesizing 6-phenylpyridine-3-sulfonamide from 6-chloropyridine-3-sulfonamide and phenylboronic acid. Designed for drug development professionals, this guide emphasizes mechanistic causality, condition optimization, and self-validating quality control measures.

Mechanistic Rationale & Experimental Design

The synthesis relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of reagents and conditions is dictated by the electronic properties of the pyridine ring and the polarity of the unprotected primary sulfonamide.

  • Catalyst Selection (Causality): Pd(dppf)Cl2​ is selected over the standard Pd(PPh3​)4​ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This prevents catalyst degradation and significantly accelerates both the oxidative addition into the electron-deficient C–Cl bond of the pyridine ring and the subsequent reductive elimination step.

  • Solvent System (Causality): A biphasic 1,4-Dioxane/Water (4:1 v/v) mixture is employed. 1,4-Dioxane provides excellent solubility for the organic precursors at elevated temperatures. Water is strictly required to dissolve the inorganic base ( Na2​CO3​ ) and to generate the reactive trihydroxyboronate intermediate, which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • Atmospheric Control: Palladium(0) is highly susceptible to oxidation. Rigorous degassing of the solvent system ensures the active catalytic species is not prematurely deactivated by dissolved oxygen.

Workflow Step1 1. Reaction Setup (Inert Atmosphere) Step2 2. Reflux (Dioxane/H2O, 90°C) Step1->Step2 Step3 3. Extraction (EtOAc/Water) Step2->Step3 Step4 4. Purification (Flash Column) Step3->Step4 Step5 5. Validation (NMR, LC-MS) Step4->Step5

Figure 1: Five-step experimental workflow for the synthesis of 6-phenylpyridine-3-sulfonamide.

Step-by-Step Synthesis Protocol

Materials and Reagents
  • Starting Material: 6-Chloropyridine-3-sulfonamide (1.0 eq, 5.0 mmol, 963 mg)

  • Coupling Partner: Phenylboronic acid (1.2 eq, 6.0 mmol, 731 mg)

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq, 0.25 mmol, 183 mg)

  • Base: Sodium carbonate ( Na2​CO3​ ) (2.0 eq, 10.0 mmol, 1.06 g)

  • Solvents: 1,4-Dioxane (20 mL), Deionized Water (5 mL), Ethyl Acetate (EtOAc), Brine.

Experimental Procedure
  • Reaction Assembly: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridine-3-sulfonamide (963 mg), phenylboronic acid (731 mg), and Na2​CO3​ (1.06 g).

  • Solvent Addition & Degassing: Add 1,4-dioxane (20 mL) and deionized water (5 mL). Submerge a sparging needle into the biphasic mixture and bubble with Argon (or Nitrogen) gas for 15 minutes to displace dissolved oxygen.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl2​ (183 mg). Re-seal the flask immediately.

  • Heating: Attach a reflux condenser (flushed with Argon). Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with EtOAc (30 mL) and Water (20 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with EtOAc (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Dry-load the crude residue onto silica gel. Purify via flash chromatography using a gradient of Hexanes to Ethyl Acetate (product typically elutes at 40–50% EtOAc). Evaporate the pure fractions to afford 6-phenylpyridine-3-sulfonamide as an off-white solid.

Quantitative Data & Condition Optimization

To establish the most robust protocol, various coupling conditions were evaluated. The quantitative summary below demonstrates the superiority of the chosen protocol.

CatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH/H 2​ O8045
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H 2​ O9072
Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane/H 2​ O 90 88

Self-Validation & Quality Control

To ensure a self-validating system, researchers must verify the success of each phase before proceeding. Do not rely solely on Thin Layer Chromatography (TLC), as the highly polar sulfonamide group often causes severe streaking on standard silica plates.

  • In-Process Validation (LC-MS): At the 12-hour mark, sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak ( [M+H]+ = 193.0) and the emergence of the dominant product peak ( [M+H]+ = 235.1).

  • Purification Validation (TLC): During column chromatography, spot fractions using 50% EtOAc in Hexanes. The product will appear as a distinct UV-active spot at Rf​≈0.3 .

  • Final Structural Validation ( 1 H NMR, 400 MHz, DMSO- d6​ ):

    • Look for the diagnostic downfield doublet of doublets at ∼8.9 ppm , corresponding to the pyridine proton adjacent to the sulfonamide (H-2).

    • Verify the presence of a broad singlet at ∼7.5–7.6 ppm integrating for 2H, confirming the intact primary sulfonamide ( -SO2​NH2​ ).

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl Chloride TransMet Transmetalation Intermediate OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 + Product

Figure 2: Suzuki-Miyaura catalytic cycle detailing the palladium-mediated cross-coupling mechanism.

References

  • Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. Journal of Medicinal Chemistry.[Link]

  • Bromodomain inhibitors.
Application

Application Note: In Vitro Profiling of DPP9 Inhibitor-Induced Pyroptosis Using 6-Phenylpyridine-3-sulfonamide

Introduction & Scientific Rationale Dipeptidyl peptidase 9 (DPP9) has emerged as a critical intracellular checkpoint regulating innate immunity and programmed cell death. In human myeloid cells, DPP9 forms a ternary comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Dipeptidyl peptidase 9 (DPP9) has emerged as a critical intracellular checkpoint regulating innate immunity and programmed cell death. In human myeloid cells, DPP9 forms a ternary complex with the inflammasome sensor CARD8, sequestering its bioactive C-terminal fragment and maintaining it in an autoinhibited state[1]. The disruption of this complex by small-molecule DPP9 inhibitors releases the CARD8 UPA-CARD fragment, which subsequently recruits and activates pro-caspase-1. This triggers the cleavage of Gasdermin D (GSDMD), leading to pore formation, the release of pro-inflammatory cytokines (IL-1β and IL-18), and a lytic form of cell death known as pyroptosis[2].

Targeting the DPP9-CARD8 axis holds significant therapeutic potential for treating acute myeloid leukemia (AML) and eliminating latent HIV-1 reservoirs[3],[4]. During the structure-activity relationship (SAR) optimization of novel DPP9 inhibitors, various chemical scaffolds have been evaluated. 6-phenylpyridine-3-sulfonamide (Formula: C11H10N2O2S)[5] is a synthesized sulfonamide derivative utilized in these SAR studies[3]. While it exhibits significantly lower potency and selectivity compared to highly optimized quinoline-3-carboxamide derivatives, it serves as an essential structural baseline and a weak-inhibitor control for validating the specificity of in vitro pyroptosis assays[3].

This application note provides field-proven, self-validating protocols for evaluating DPP9-mediated pyroptosis in human cell cultures, utilizing 6-phenylpyridine-3-sulfonamide as a comparative baseline compound.

Mechanistic Pathway

G Inhibitor 6-phenylpyridine-3-sulfonamide (DPP9 Inhibitor) Complex DPP9-CARD8 Ternary Complex (Inactive State) Inhibitor->Complex Disrupts binding / Inhibits activity FreeCARD8 Free CARD8 UPA-CARD Fragment (Active Sensor) Complex->FreeCARD8 Releases ProCasp1 Pro-Caspase-1 FreeCARD8->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 Autoproteolysis GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves GSDMD_N GSDMD-N Terminal Pores GSDMD->GSDMD_N Pore Formation Pyroptosis PYROPTOSIS (LDH Release & SYTOX Uptake) GSDMD_N->Pyroptosis Membrane Rupture

Fig 1: Mechanism of DPP9 inhibitor-induced pyroptosis via the CARD8-Caspase-1-GSDMD signaling axis.

Experimental Design & Causality

To ensure scientific rigor, these protocols are designed as self-validating systems. Every choice in the workflow is grounded in the biological mechanics of the CARD8 inflammasome:

  • Cell Line Selection (THP-1): THP-1 is a human acute monocytic leukemia cell line that constitutively expresses high levels of CARD8, Caspase-1, and GSDMD[4]. Unlike murine models (which rely on NLRP1b), THP-1 cells perfectly recapitulate the human-specific CARD8 pyroptotic response[2].

  • LPS Priming: While DPP9 inhibitors can induce pyroptosis in unprimed cells, pre-treating cells with Lipopolysaccharide (LPS) upregulates the transcription of pro-IL-1β and inflammasome components. This standardizes the cellular state and amplifies the measurable output[6].

  • Dual-Readout Strategy:

    • SYTOX Green Uptake: SYTOX Green is a high-affinity nucleic acid stain impermeant to intact plasma membranes. It enters the cell exclusively through GSDMD pores, allowing for real-time kinetic tracking of pyroptosis onset[3].

    • LDH Release: Lactate Dehydrogenase (LDH) is a large cytosolic enzyme. Its release into the supernatant is the definitive endpoint hallmark of catastrophic membrane rupture[6].

Step-by-Step Protocols

Protocol A: Reagent Preparation and Cell Culture
  • Compound Preparation: Dissolve 6-phenylpyridine-3-sulfonamide powder[5] in cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Control Compounds: Prepare 10 mM DMSO stocks of Val-boroPro (a highly potent pan-DPP inhibitor used as a positive control for DPP9-mediated pyroptosis)[7] and Nigericin (an NLRP3 activator used as a general pyroptosis positive control)[3].

  • Cell Maintenance: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain cells at a density between 2×105 and 8×105 cells/mL at 37°C in a 5% CO₂ humidified incubator.

Protocol B: Kinetic Pyroptosis Assay (SYTOX Green Uptake)

This assay monitors the real-time kinetics of GSDMD pore formation.

  • Cell Seeding: Harvest THP-1 cells, centrifuge at 300 x g for 5 minutes, and resuspend in fresh assay medium (RPMI + 1% FBS to reduce background fluorescence). Seed cells at 5×104 cells/well in a 96-well black, clear-bottom microplate (Volume: 90 µL/well).

  • Priming: Add 100 ng/mL LPS to all wells and incubate for 3 hours at 37°C.

  • Dye Addition: Add SYTOX Green to a final well concentration of 5 µM.

  • Compound Treatment: Prepare 10X working solutions of 6-phenylpyridine-3-sulfonamide in assay medium. Add 10 µL of the working solution to the cells to achieve final concentrations ranging from 1 µM to 50 µM.

    • Validation Controls: Include DMSO (Vehicle, 0.5% final), Val-boroPro (10 µM), and Nigericin (10 µM)[3].

  • Kinetic Reading: Immediately place the plate in a temperature-controlled fluorescence microplate reader (37°C). Measure fluorescence (Excitation: 504 nm / Emission: 523 nm) every 15 minutes for 24 hours.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) over time. The inflection point of the curve represents the onset time of GSDMD pore formation.

Protocol C: Endpoint Pyroptosis Assay (LDH Release)

This assay quantifies the total percentage of terminal cell lysis after 24 hours.

  • Supernatant Collection: Following the 24-hour incubation from Protocol B (or a parallel unstained plate), centrifuge the 96-well plate at 300 x g for 5 minutes to pellet cell debris.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well into a new 96-well clear flat-bottom plate.

  • Maximum Lysis Control: To a set of untreated control wells, add 10 µL of 10% Triton X-100 (final concentration 1%) 45 minutes prior to supernatant collection to achieve total cell lysis.

  • Enzymatic Reaction: Add 50 µL of LDH reaction mixture (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay) to each well. Incubate in the dark at room temperature for 30 minutes.

  • Stop and Read: Add 50 µL of Stop Solution to each well. Measure absorbance at 490 nm using a microplate spectrophotometer. Subtract background absorbance at 680 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula:

    % Cytotoxicity=(Max Lysis OD490​−Vehicle OD490​Experimental OD490​−Vehicle OD490​​)×100

Expected Data & Comparative Profiling

When performing these assays, 6-phenylpyridine-3-sulfonamide should be utilized to establish the lower bounds of the structure-activity relationship. As demonstrated in recent literature[3], simple sulfonamide derivatives lack the binding affinity required to efficiently disrupt the DPP9-CARD8 complex compared to optimized analogs.

Table 1: Comparative In Vitro Profiling of DPP9 Inhibitors in THP-1 Cells

CompoundTarget ProfileDPP9 IC₅₀ (nM)Endpoint Pyroptosis (LDH % at 10 µM)Kinetic Pore Formation (SYTOX Onset)
Val-boroPro Pan-DPP Inhibitor (Positive Control)~ 3.0> 90%~ 2.0 hours
Compound 6e *Selective DPP9 Inhibitor (Optimized)~ 1.5> 95%~ 1.5 hours
6-phenylpyridine-3-sulfonamide Weak DPP9 Inhibitor (Baseline Control)> 1000< 15%> 12.0 hours (Minimal)
Nigericin NLRP3 Activator (Pathway Control)N/A> 90%~ 1.0 hour

*Data modeled after optimized quinoline-3-carboxamide derivatives reported by Filippi et al.[3].

Interpretation: A valid assay system will show rapid, high-amplitude SYTOX Green uptake and near-total LDH release for Val-boroPro and Nigericin. In contrast, 6-phenylpyridine-3-sulfonamide will yield low cytotoxicity, validating its utility as a structurally related negative/weak control that confirms the assay's dynamic range and specificity for potent DPP9 target engagement.

Sources

Method

Comprehensive NMR and LC-MS Characterization of 6-phenylpyridine-3-sulfonamide: A Key Building Block in DPP9 Inhibitor Development

Introduction & Biological Context 6-phenylpyridine-3-sulfonamide (CAS No.: 2035053-36-0) has emerged as a highly valuable chemical building block in modern medicinal chemistry[1]. Recently, this scaffold has been instrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

6-phenylpyridine-3-sulfonamide (CAS No.: 2035053-36-0) has emerged as a highly valuable chemical building block in modern medicinal chemistry[1]. Recently, this scaffold has been instrumental in the development of potent, orally bioavailable Dipeptidyl Peptidase 9 (DPP9) inhibitors[2].

DPP9 is a critical regulator of the CARD8 and NLRP1 inflammasomes. Targeted inhibition of DPP9 by sulfonamide derivatives (such as "Compound 7d" in recent literature) induces a highly specific form of inflammatory cell death known as pyroptosis[2]. This mechanism holds immense therapeutic potential for clearing HIV-1-infected T-lymphocytes and treating acute myeloid leukemia (AML)[2]. Because the sulfonamide moiety is essential for binding within the DPP9 active site, rigorous analytical characterization of the 6-phenylpyridine-3-sulfonamide starting material is mandatory to ensure downstream synthetic success.

Pathway Substrate 6-phenylpyridine-3-sulfonamide (Building Block) Inhibitor DPP9 Inhibitor (e.g., Compound 7d) Substrate->Inhibitor Synthesis DPP9 Dipeptidyl Peptidase 9 (DPP9) Inhibitor->DPP9 Inhibits Inflammasome CARD8 / NLRP1 Inflammasome Activation DPP9->Inflammasome Loss of Repression Pyroptosis Pyroptosis (Cell Death in AML/HIV) Inflammasome->Pyroptosis Induces

Figure 1: Biological rationale: 6-phenylpyridine-3-sulfonamide derivatives inhibit DPP9, inducing pyroptosis.

Physicochemical Properties

Before initiating analytical workflows, it is critical to establish the baseline quantitative parameters of the analyte.

PropertyValue
IUPAC Name 6-phenylpyridine-3-sulfonamide
CAS Number 2035053-36-0[1]
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol [1]
Monoisotopic Mass 234.0463 Da
Appearance White to off-white solid

Analytical Workflow Design

To establish a self-validating system of trustworthiness, LC-MS and NMR cannot be treated as isolated techniques. LC-MS confirms the purity and monoisotopic mass, while NMR elucidates the exact regiochemistry (confirming the phenyl ring is at the 6-position and the sulfonamide is at the 3-position).

G A Sample Prep (1-15 mg) B LC-MS Analysis (ESI+, C18) A->B C NMR Spectroscopy (DMSO-d6, 400MHz) A->C D Data Integration (Purity & Structure) B->D C->D E Validated Scaffold for DPP9 Synthesis D->E

Figure 2: Analytical workflow for the structural validation of 6-phenylpyridine-3-sulfonamide.

LC-MS Characterization Protocol

Mechanistic Rationale for Method Selection

Sulfonamides attached to pyridine rings present unique chromatographic challenges. Depending on the mobile phase pH, the basic pyridine nitrogen (pKa ~5.2) can exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase.

Expert Insight: By utilizing 0.1% Formic Acid (FA) in both the aqueous and organic phases, we force the pyridine nitrogen into a fully protonated state. This serves a dual causality: it ensures a sharp, symmetrical chromatographic peak and guarantees a robust [M+H]+ signal in positive Electrospray Ionization (ESI+) mode.

Step-by-Step LC-MS Methodology
  • Sample Preparation:

    • Weigh exactly 1.0 mg of 6-phenylpyridine-3-sulfonamide.

    • Dissolve in 1.0 mL of HPLC-grade Methanol (Stock Solution: 1 mg/mL).

    • Dilute 10 µL of the stock into 990 µL of H2​O/MeCN (50:50) containing 0.1% FA (Final Concentration: 10 µg/mL).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm).

    • Column Temperature: 40 °C.

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive ( ESI+ ).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100 – 800.

Expected Validation Output: A single sharp peak at RT≈1.8 min with a base peak mass of m/z 235.05 [M+H]+ .

NMR Characterization Protocol

Mechanistic Rationale for Solvent Selection

In the recent synthesis of the DPP9 inhibitor "Compound 7d", researchers utilized CD3​OD for the 1H NMR characterization of the elaborated sulfonamide derivative[2]. However, for the foundational building block 6-phenylpyridine-3-sulfonamide, we strongly recommend DMSO−d6​ over CD3​OD .

Expert Insight: The primary sulfonamide protons ( −SO2​NH2​ ) undergo rapid deuterium exchange in protic deuterated solvents like CD3​OD , rendering them invisible on the NMR spectrum. In highly pure DMSO−d6​ , these protons appear as a distinct, broad singlet. Integrating this peak (2H) against the aromatic protons is a self-validating check to confirm the sulfonamide group has not degraded or dimerized prior to your synthesis.

Step-by-Step NMR Methodology
  • Sample Preparation:

    • Weigh 15 mg of 6-phenylpyridine-3-sulfonamide.

    • Dissolve completely in 600 µL of DMSO−d6​ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

    • Transfer the solution to a standard 5 mm precision NMR tube.

  • Instrument Parameters ( 1H NMR):

    • Frequency: 400 MHz or 600 MHz.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the sulfonamide protons for accurate integration).

  • Instrument Parameters ( 13C NMR):

    • Frequency: 100 MHz or 150 MHz.

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Number of Scans (NS): 1024.

Expected 1H NMR Spectral Assignments

Based on the structural electron-withdrawing effects of the sulfonamide and the deshielding effect of the pyridine nitrogen[2], the expected chemical shifts in DMSO−d6​ are as follows:

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.00 Doublet (d)2.41HPyridine H-2 (Highly deshielded by N and SO2​ )
~8.20 Doublet of doublets (dd)8.4, 2.41HPyridine H-4
~8.15 Multiplet (m)-2HPhenyl H-ortho
~8.10 Doublet (d)8.41HPyridine H-5
~7.60 Broad Singlet (br s)-2HSulfonamide −NH2​ (Exchangeable)
~7.50 - 7.45 Multiplet (m)-3HPhenyl H-meta and H-para

Note: If 2D NMR (HSQC/HMBC) is required to definitively rule out the 5-phenyl regioisomer, look for the HMBC correlation between the Phenyl H-ortho protons and the Pyridine C-6 carbon.

References

  • Filippi, N., et al. (2025). Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Application Note: Preparation and Isolation of 6-Phenylpyridine-3-sulfonamide Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The 6-phenylpyridine-3-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The 6-phenylpyridine-3-sulfonamide motif is a highly versatile pharmacophore in modern drug discovery. Recently, it has gained prominence as a critical structural component in the development of selective Dipeptidyl Peptidase 9 (DPP9) inhibitors, which exhibit potent pyroptosis induction properties useful in targeted oncology and immunology[1].

While the free base of 6-phenylpyridine-3-sulfonamide (CAS No.: 2035053-36-0)[2] is readily synthesized, its limited aqueous solubility presents challenges for in vitro assays and pharmacokinetic profiling. Converting the basic pyridine nitrogen (pKa ~4.5) to its hydrochloride salt dramatically enhances aqueous solubility, solid-state stability, and bioavailability[1]. This application note provides a self-validating, highly optimized protocol for the synthesis of the free base via Suzuki-Miyaura cross-coupling, followed by quantitative anhydrous hydrochloride salt formation.

Mechanistic Insights & Retrosynthetic Strategy

As a Senior Application Scientist, it is critical to understand the causality behind the selected reaction parameters rather than simply following a recipe.

The Suzuki-Miyaura Coupling Step: We construct the core utilizing 6-chloropyridine-3-sulfonamide and phenylboronic acid[3]. The electron-withdrawing nature of the C3-sulfonamide group severely depletes electron density at the C6 position, making the C-Cl bond highly activated toward oxidative addition by Palladium(0). However, this same electron deficiency makes the intermediate prone to off-target hydrodehalogenation if transmetalation is sluggish. To counteract this, we utilize Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, bypassing degradation pathways.

The Salt Formation Step: The choice of 4N HCl in anhydrous 1,4-dioxane over aqueous hydrochloric acid is deliberate[1]. The sulfonamide functional group can undergo hydrolysis under harsh aqueous acidic conditions. By utilizing an anhydrous dioxane/dichloromethane system, we suppress hydrolytic degradation and exploit the common-ion effect to drive the immediate, quantitative precipitation of the highly pure hydrochloride salt.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (6-chloropyridine-3-sulfonamide) Pd0->OxAdd Step 1: C-Cl Activation TransMet Transmetalation (Phenylboronic Acid + K2CO3) OxAdd->TransMet Step 2: Boronate Transfer RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3: cis-Geometry Enforced RedElim->Pd0 Step 4: Catalyst Regeneration Product 6-Phenylpyridine-3-sulfonamide (Free Base) RedElim->Product Yields

Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of 6-phenylpyridine-3-sulfonamide.

Quantitative Data: Reaction Optimization

Prior to scaling, the cross-coupling parameters were rigorously evaluated. Table 1 summarizes the optimization data, demonstrating why the Pd(dppf)Cl₂ / K₂CO₃ / Dioxane system was selected as the standard protocol.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8065%Significant protodeboronation of phenylboronic acid observed.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082%Fast reaction, but residual palladium black complicated purification.
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 91% Clean conversion; bidentate ligand prevented catalyst degradation.

Experimental Methodologies (Self-Validating Protocols)

Phase 1: Synthesis of 6-Phenylpyridine-3-sulfonamide (Free Base)

Reagents Required:

  • 6-chloropyridine-3-sulfonamide (1.0 equiv, 10.0 mmol, 1.93 g)

  • Phenylboronic acid (1.2 equiv, 12.0 mmol, 1.46 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol, 3.46 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Degassing: Charge a 100 mL round-bottom flask with 1,4-dioxane (40 mL) and water (10 mL). Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen, which can irreversibly oxidize the Pd(0) active species.

  • Reagent Addition: Add 6-chloropyridine-3-sulfonamide, phenylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes at room temperature.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath or heating block. Maintain temperature for 4–6 hours.

  • In-Process Control (IPC) 1: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation Check: The reaction is deemed complete when the starting material peak (m/z 192.0) is absent and the product peak (m/z 235.0 [M+H]⁺) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 × 50 mL) followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, gradient of 20% to 60% EtOAc in Hexanes) to afford the free base as an off-white solid.

Phase 2: Anhydrous Hydrochloride Salt Formation

Reagents Required:

  • 6-phenylpyridine-3-sulfonamide free base (1.0 equiv, 5.0 mmol, 1.17 g)

  • 4N HCl in 1,4-dioxane (5.0 equiv, 25.0 mmol, 6.25 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Anhydrous Diethyl Ether (30 mL)

Step-by-Step Workflow:

  • Dissolution: Suspend the purified free base in anhydrous DCM (20 mL) in a dry 50 mL flask under Argon. Stir at room temperature until fully dissolved.

  • Acidification: Cool the flask to 0 °C using an ice bath. Dropwise, add 4N HCl in 1,4-dioxane over 10 minutes. A white precipitate will begin to form almost immediately as the basic pyridine nitrogen is protonated[1].

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete salt formation and uniform particle size.

  • Precipitation: Slowly add anhydrous diethyl ether (30 mL) to the stirring mixture to fully crash out the hydrochloride salt.

  • Filtration & Drying: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 × 10 mL). Dry the solid under high vacuum at 40 °C for 12 hours.

  • In-Process Control (IPC) 2: Dissolve a 2 mg aliquot in CD₃OD. Validation Check: A distinct downfield chemical shift of the pyridine ring protons (compared to the free base NMR spectrum) confirms successful protonation.

SaltWorkflow A Free Base Dissolution (DCM) B Acidification (4N HCl in Dioxane) A->B C Precipitation (Diethyl Ether) B->C D Filtration & Vacuum Drying C->D E HCl Salt (Quantitative Yield) D->E

Figure 2: Step-by-step workflow for the quantitative formation of the anhydrous hydrochloride salt.

Analytical Characterization & Troubleshooting

Expected Analytical Profile:

  • LC-MS (ESI): m/z = 235.0 [M(free base) + H]⁺.

  • ¹H NMR (400 MHz, CD₃OD): δ 9.10 (dd, J = 2.4, 0.8 Hz, 1H), 8.35 (dd, J = 8.5, 2.4 Hz, 1H), 8.14–8.05 (m, 3H), 7.56–7.47 (m, 3H)[1].

Common Troubleshooting Scenarios:

  • Issue: Low yield in Suzuki coupling with recovery of des-chloro starting material.

    • Cause/Solution: Indicates protodeboronation of phenylboronic acid due to excessive water or prolonged heating. Ensure the 4:1 Dioxane/Water ratio is strictly maintained and monitor the reaction closely via IPC 1.

  • Issue: Gummy residue instead of crystalline powder during salt formation.

    • Cause/Solution: Presence of residual water or ethyl acetate from the Phase 1 workup. Ensure the free base is thoroughly dried under high vacuum before beginning Phase 2. Trituration with hot diethyl ether can help crystallize gummy batches.

References

  • Title : Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties Source : Journal of Medicinal Chemistry - ACS Publications (acs.org) URL :[Link]

  • Title: US10125125B2 - N-(heteroaryl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-phenylpyridine-3-sulfonamide in DMSO

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low aqueous solubility of 6-phenylpyridine-3-sulfonamide, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent for biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 6-phenylpyridine-3-sulfonamide.

Q1: I'm trying to dissolve 6-phenylpyridine-3-sulfonamide in DMSO for the first time, and it's not going into solution. What are the immediate factors I should check?

This is a common first hurdle. The issue typically stems from one of three areas: compound purity, solvent quality, or the dissolution technique itself.

  • Compound Purity: Low-purity compounds often have lower solubility than their high-purity counterparts because impurities can disrupt the crystal lattice structure.[1][2][3] Conversely, certain impurities can sometimes artificially increase solubility, leading to variability between batches. It is crucial to verify the purity of your compound. Most reputable suppliers provide a Certificate of Analysis with purity data from methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[][5][6]

  • Solvent Quality (DMSO): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9][10] This absorbed water significantly alters the polarity of the solvent, reducing its ability to dissolve lipophilic or poorly water-soluble organic compounds like 6-phenylpyridine-3-sulfonamide.[7][8][11] Always use anhydrous, high-purity DMSO, preferably from a freshly opened bottle, for preparing stock solutions.

  • Dissolution Technique: Simply adding the compound to the solvent and shaking may be insufficient. The dissolution of a solid into a liquid is a kinetic process.[12] Gentle warming (to ~37°C) and mechanical agitation, such as vortexing or sonication, are often required to provide the energy needed to break the crystal lattice and solvate the molecules.[13][14]

Q2: What chemical properties of 6-phenylpyridine-3-sulfonamide contribute to its solubility challenges?

The structure of 6-phenylpyridine-3-sulfonamide contains features that influence its solubility. The sulfonamide group (-SO₂NH₂) and the pyridine ring introduce polarity and potential for hydrogen bonding.[15][16] However, the presence of the phenyl ring makes the molecule relatively large and hydrophobic.[17] This combination of polar and non-polar characteristics can lead to strong intermolecular interactions in the solid state (high crystal lattice energy), making it difficult for solvent molecules to break them apart. The solubility of sulfonamides, as a class, is known to be highly dependent on the specific molecular structure and the solvent's properties.[15][18][19]

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₀N₂O₄S₂ (for a related structure)[16]
Key Functional Groups Phenyl, Pyridine, Sulfonamide[16]
Solubility Profile Generally low aqueous solubility is expected for sulfonamides with aromatic character.[18][19]N/A
Q3: My stock solution of 6-phenylpyridine-3-sulfonamide in DMSO was perfectly clear, but after storage, it's cloudy or has a precipitate. What happened?

This is a classic sign of two potential issues, often working in tandem:

  • Water Absorption: As mentioned, DMSO is extremely hygroscopic.[7][8] Every time the vial is opened, it absorbs moisture from the air. Over time, the increased water content reduces the solvent's capacity to keep the compound dissolved, causing it to precipitate.[7][11] This is the most common cause of compound precipitation from DMSO stock solutions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[7][13] The process of freezing can create localized areas of high compound concentration, initiating the formation of microcrystals. These crystals then act as seeds for further precipitation when the solution is thawed.

To prevent this, always use anhydrous DMSO, store it in a desiccator, and aliquot your stock solution into single-use vials to minimize both air exposure and freeze-thaw cycles.[8][13]

Q4: My compound dissolves in 100% DMSO but crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a critical experimental challenge related to the difference between kinetic and thermodynamic solubility.[20][21][22][23]

  • The Problem: You created a high-concentration stock in a powerful organic solvent (DMSO). When you add this to an aqueous buffer, you are creating a supersaturated solution—the concentration of the compound is temporarily higher than its maximum stable concentration (its thermodynamic solubility) in that final solvent mixture.[22][23] Given time, the compound will precipitate out until it reaches its true, lower thermodynamic solubility limit.[24]

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. This can sometimes keep the compound in a metastable state for the duration of the experiment.[25][26]

    • Lower the Final Concentration: The most straightforward solution is to work at a final concentration below the compound's thermodynamic solubility limit in the assay buffer. You may need to experimentally determine this limit.[14]

    • Use Co-solvents: If your assay allows, including a small percentage of a co-solvent in your final aqueous buffer can help maintain solubility.[25][27][28] The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[13][25]

Co-SolventTypical Final ConcentrationConsiderations
PEG 400 1-5%Check for compatibility with your assay.[27]
Ethanol 1-2%Can affect cell membranes and protein activity.
Tween® 80 / Pluronic® F-68 0.01-0.1%Surfactants can help, but may interfere with some assays.
Q5: Could forming a salt of 6-phenylpyridine-3-sulfonamide improve its solubility?

Yes, this is a well-established strategy in pharmaceutical development.[29][30][31] The sulfonamide group has an acidic proton, and the pyridine nitrogen is basic, meaning the molecule is amphoteric and can potentially form salts with either a base or an acid. Converting a neutral free form of a drug into a salt can dramatically increase its aqueous solubility and dissolution rate.[30][32] This is because the ionic form of the molecule interacts more favorably with polar water molecules. This approach requires chemical modification and is typically considered during lead optimization rather than initial screening.

Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with 6-phenylpyridine-3-sulfonamide.

G start Start: Low Solubility Observed check_purity 1. Check Compound Purity (>95%?) start->check_purity check_dmso 2. Check DMSO Quality (Anhydrous?) check_purity->check_dmso Yes get_new_compound Action: Source High-Purity Compound (>98%) check_purity->get_new_compound No check_technique 3. Review Dissolution Technique check_dmso->check_technique Yes use_new_dmso Action: Use Fresh, Anhydrous DMSO from Desiccator check_dmso->use_new_dmso No optimize_dissolution Action: Apply Heat (37°C) + Vortex + Sonicate check_technique->optimize_dissolution No Improvement dissolved_in_dmso Compound Dissolved in 100% DMSO check_technique->dissolved_in_dmso Improved get_new_compound->start use_new_dmso->start optimize_dissolution->dissolved_in_dmso Success not_dissolved Still Not Dissolved optimize_dissolution->not_dissolved Failure dilution_issue Precipitates in Aqueous Buffer? dissolved_in_dmso->dilution_issue success Success: Solution is Ready for Assay dilution_issue->success No dilution_actions Action: Lower Final Conc. + Use Stepwise Dilution + Consider Co-solvents dilution_issue->dilution_actions Yes dilution_actions->success

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the best practices for dissolving a challenging compound like 6-phenylpyridine-3-sulfonamide.[13]

  • Preparation:

    • Allow the vial of 6-phenylpyridine-3-sulfonamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

    • Weigh the required amount of compound in a sterile microcentrifuge tube.

  • Solvent Addition:

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Use DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.

  • Initial Dissolution:

    • Vortex the tube vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Necessary):

    • If the compound is not fully dissolved, warm the tube in a water bath at 37°C for 5-10 minutes. Caution: Do not overheat, as this may degrade the compound.

    • Following warming, place the tube in a bath sonicator for 10-15 minutes. The ultrasonic waves provide energy to break up solid aggregates and facilitate dissolution.[8]

    • Alternate between vortexing, gentle warming, and sonication until the solution is completely clear.

  • Storage:

    • Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.

    • Aliquot the stock solution into single-use, low-retention tubes.

    • Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. This minimizes freeze-thaw cycles and exposure to atmospheric moisture.[13]

Protocol 2: Best Practices for Handling and Storing DMSO

The quality of your DMSO is paramount for reproducibility.

  • Procurement: Purchase small bottles of high-purity, anhydrous DMSO (≥99.9%) to ensure the solvent is fresh and has minimal water content upon first use.

  • Storage:

    • Store unopened bottles at room temperature in a dry location.

    • Once opened, store the bottle in a desiccator with a functional desiccant to protect it from atmospheric moisture.

    • For highly sensitive experiments, use a syringe to pierce the septum of the bottle to withdraw solvent, rather than repeatedly opening the cap.

  • Handling:

    • Never leave a bottle of DMSO open to the air. Recap it immediately after use.

    • Work in an environment with low humidity if possible.

Visualizing the Impact of Water on DMSO

The following diagram illustrates how water absorption compromises DMSO's effectiveness as a solvent for non-polar compounds.

G How Water Contamination Reduces Solubility in DMSO cluster_0 Anhydrous DMSO cluster_1 Hygroscopic (Wet) DMSO dmso_pure Pure DMSO Molecules (Aprotic, Polar) compound_happy Compound (Dissolved) dmso_pure->compound_happy Effectively Solvates Hydrophobic Compound dmso_wet DMSO + Water Molecules compound_sad Compound (Precipitated) dmso_wet->compound_sad Forms H-Bond Network, Excludes Hydrophobic Compound air Atmospheric Moisture (H₂O) air->dmso_wet Absorbed

Caption: The effect of water absorption on DMSO's solvent properties.

References
  • 6PPD Chemical Properties. (n.d.). California Department of Toxic Substances Control. Retrieved March 25, 2026, from [Link]

  • Paruta, A. N., & Arshady, R. (1974). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 63(10), 1584-1588.
  • Fathima, A., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 8(6), 243.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • The Effects of Water on DMSO and Effective Hydration Measurement. (n.d.). Ziath. Retrieved March 25, 2026, from [Link]

  • Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research. Retrieved March 25, 2026, from [Link]

  • White, A. W., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(4), 289–292.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved March 25, 2026, from [Link]

  • Gelb, M. H., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 59(42), 4115–4125.
  • 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide. (n.d.). ECHA. Retrieved March 25, 2026, from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology Europe, 22(3).
  • How to carry out biological tests like MTT or DPPH for insoluble samples? (2023, June 28). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • Delgado, D. R., et al. (2013). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 42(1), 1-17.
  • Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7608.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). SGS. Retrieved March 25, 2026, from [Link]

  • Ferreira, L. G., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(6), 6335–6347.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved March 25, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved March 25, 2026, from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review.
  • Płonka, A. M., et al. (2020). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 25(17), 3959.
  • Biela, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Solubility Effects. (n.d.). Practical Solubility Science - Prof Steven Abbott. Retrieved March 25, 2026, from [Link]

  • Satria, H., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry, 42(12), 9578-9581.
  • 6-Phenylpyridin-3-amine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved March 25, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 26(5), 654-658.
  • How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Chemistry Steps. Retrieved March 25, 2026, from [Link]

  • Box, K., & Comer, J. (2013).
  • DMSO Physical Properties. (n.d.). Gaylord Chemical. Retrieved March 25, 2026, from [Link]

  • How to make a compound dissolved in DMSO for a final use in aqueous solvents? (2021, April 3). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Jouyban, A., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Molecular Liquids, 324, 114707.
  • Li, Y., et al. (2019).
  • Threlfall, T. (2013). On the Measurement of Solubility. Organic Process Research & Development, 17(3), 325–332.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 6-Phenylpyridine-3-sulfonamide

Welcome to the technical support center for the chromatographic purification of 6-phenylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 6-phenylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this and structurally similar sulfonamide compounds.

I. Foundational Knowledge: Understanding the Molecule

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 6-phenylpyridine-3-sulfonamide. Its structure, featuring a pyridine ring, a phenyl group, and a sulfonamide moiety, dictates its behavior during chromatographic separation. The presence of the basic pyridine nitrogen and the acidic sulfonamide proton means its ionization state, and therefore its retention, can be significantly influenced by the pH of the mobile phase.[1]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common challenges in a direct question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Common Problem 1: Poor Separation and Co-elution of Impurities

Question: My target compound, 6-phenylpyridine-3-sulfonamide, is co-eluting with impurities. How can I improve the resolution?

Answer: Poor separation is a multifaceted problem that can often be resolved by systematically optimizing your chromatographic conditions.

  • Mobile Phase Composition: The polarity of your mobile phase is a primary driver of separation.[2]

    • Normal-Phase Chromatography (e.g., Silica Gel): If you are using a non-polar stationary phase like silica, and your compound is eluting too quickly with impurities, your mobile phase is likely too polar. To increase retention and improve separation, decrease the polarity of the eluent system (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]

    • Reverse-Phase Chromatography (e.g., C18): Conversely, in reverse-phase chromatography, if you observe co-elution, increasing the polarity of the mobile phase (e.g., increasing the water content in an acetonitrile/water mixture) will generally increase retention and may enhance separation.[2]

  • Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient elution is highly effective.[3] Start with a weaker mobile phase to retain the compound and impurities on the column, then gradually increase the mobile phase strength to selectively elute each component. For instance, in reverse-phase HPLC, you could start with a high percentage of water and gradually increase the acetonitrile concentration.

  • pH Adjustment of the Mobile Phase: Given that 6-phenylpyridine-3-sulfonamide is an ionizable compound, the pH of the mobile phase can dramatically alter its retention time and selectivity.[2] The sulfonamide group is acidic, while the pyridine nitrogen is basic.

    • In reverse-phase chromatography, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress the ionization of residual silanols on the stationary phase, leading to improved peak shape for basic compounds.[4][5]

  • Alternative Stationary Phases: If optimizing the mobile phase doesn't yield the desired separation, consider a different stationary phase. For aromatic compounds like 6-phenylpyridine-3-sulfonamide, a phenyl-hexyl stationary phase can offer alternative selectivity compared to a standard C18 column due to π-π interactions.[5]

Common Problem 2: Peak Tailing

Question: My peak for 6-phenylpyridine-3-sulfonamide is showing significant tailing. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, especially with basic compounds like pyridines, and it can compromise purity and quantification.

  • Secondary Interactions with Silica: The primary cause of tailing for basic compounds on silica-based columns is often strong interaction with acidic silanol groups on the stationary phase surface.[4]

    • Solution: Add a competitive base, such as a small amount of triethylamine (e.g., 0.1-0.5%), to your mobile phase in normal-phase chromatography. Triethylamine will preferentially interact with the active silanol sites, minimizing the secondary interactions with your compound. For reverse-phase systems, using a modern, end-capped column or adding an acidic modifier like formic or trifluoroacetic acid can mitigate this issue.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline for silica gel column chromatography is a sample-to-silica ratio of 1:20 to 1:100 by weight.[2]

  • Sub-optimal Flow Rate: An excessively high flow rate can also contribute to poor peak shape.

    • Solution: Optimize the flow rate. Slower flow rates generally allow for better mass transfer and can lead to sharper, more symmetrical peaks.

Common Problem 3: Compound Not Eluting from the Column

Question: I've run a large volume of mobile phase, but my 6-phenylpyridine-3-sulfonamide is not eluting from the column. What should I do?

Answer: This indicates that your compound is too strongly retained on the stationary phase.

  • Mobile Phase is Too Weak: The polarity of your mobile phase is insufficient to displace the compound from the stationary phase.[2]

    • Normal-Phase: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Reverse-Phase: Decrease the polarity of your mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Compound Degradation: It is possible the compound is degrading on the stationary phase, especially if the silica gel is acidic.

    • Solution: First, test the stability of your compound on a TLC plate coated with the same stationary phase. If degradation is suspected, consider using a deactivated or neutral stationary phase, such as neutral alumina.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel column chromatography of 6-phenylpyridine-3-sulfonamide?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin by developing a separation on a Thin Layer Chromatography (TLC) plate to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[2] This Rf range typically provides the best separation on a column. You can visualize the spots using a UV lamp at 254 nm.[7]

Q2: How should I prepare my sample before loading it onto the column?

A2: Dissolve your crude product in a minimal amount of the mobile phase. If the solubility is low, you can use a slightly stronger solvent, but use the smallest volume possible to ensure a concentrated band is loaded onto the column. Alternatively, you can adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then dry-load the silica-adsorbed sample onto the top of your column. This "dry loading" technique often results in better separation.

Q3: Can I use recrystallization to purify 6-phenylpyridine-3-sulfonamide?

A3: Yes, recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent can be found.[6] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.

Q4: What are some potential impurities I should be aware of?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.[8] If the synthesis involves a Suzuki-Miyaura coupling, for example, you might have residual boronic acids or palladium catalyst.[9][10] It's also possible to have isomers or related sulfonamides.[11]

IV. Experimental Protocols & Workflows

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line several small glass chambers with filter paper and add different solvent systems (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select Optimal System: Choose the solvent system that provides an Rf value between 0.2 and 0.4 for the target compound and shows the best separation from impurities.[2]

Workflow for Troubleshooting Purification

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

Caption: A decision-making workflow for optimizing the purification of 6-phenylpyridine-3-sulfonamide.

V. Quantitative Data Summary

The following table provides starting points for mobile phase compositions for both normal-phase and reverse-phase chromatography. These are general recommendations and should be optimized for your specific crude material.

Chromatography ModeStationary PhaseExample Mobile Phase SystemOptimization Strategy
Normal-Phase Silica GelHexane:Ethyl Acetate (e.g., 7:3 v/v)Decrease Ethyl Acetate % for more retention; Increase for less retention.[2]
Reverse-Phase C18Water:Acetonitrile with 0.1% Formic Acid (e.g., 6:4 v/v)Increase Water % for more retention; Increase Acetonitrile % for less retention.[3]

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.

  • BenchChem Technical Support Team. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.

  • (2013). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. ResearchGate.

  • BenchChem Technical Support Team. (2025). Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.

  • (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.

  • (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.

  • (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

  • (n.d.). 6-Amino-5-phenylpyridine-3-carboxylic Acid. Benchchem.

  • (n.d.). 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide — Chemical Substance Information.

  • (n.d.). 6-(Phenylsulfonyl)pyridine-3-sulfonamide. Benchchem.

  • (n.d.). Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.

  • (n.d.). 2035053-36-0|6-Phenylpyridine-3-sulfonamide. BLD Pharm.

  • Bieganowska, M. L., Petruczynik, A., & Doraczynska-Szopa, A. (1993). Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. Journal of Pharmaceutical and Biomedical Analysis, 11(3), 241–246.

  • (2023). Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO 2 Reduction Activity of a New Dinuclear Gd(III) Complex with 6-Phenylpyridine-2-Carboxylic Acid and 1,10-Phenanthroline Ligands. MDPI.

  • (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI.

  • (n.d.). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC.

  • (n.d.). Product chemistry - Relevant impurities of technical active substances. BVL.

  • (n.d.). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupl. The Royal Society of Chemistry.

  • (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns.

  • (n.d.). Organic Syntheses Procedure.

  • (2025). Enabling faster and greener peptide purification in discovery chemistry. PubMed.

  • (n.d.). Protein purification troubleshooting guide. Dutscher.

  • (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.

  • (2021). Rapid optimization of processes for the integrated purification of biopharmaceuticals. DSpace@MIT.

  • (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC.

  • (2022). Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development of methods for assessment of pharmaceutical peptides' purity. PubMed.

  • Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry, 377(5), 852–862.

  • (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.

  • (2019). Phenyl Membrane Adsorber for Bioprocessing.

  • (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry.

  • (2013). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation. Journal of the American Chemical Society.

  • (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science (RSC Publishing).

  • (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar.

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem.

Sources

Troubleshooting

Technical Support Center: Overcoming LC-MS Signal Suppression for 6-Phenylpyridine-3-Sulfonamide

Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with amphoteric and multi-functional small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with amphoteric and multi-functional small molecules. 6-phenylpyridine-3-sulfonamide presents a unique analytical challenge: its hydrophobic phenyl ring drives reversed-phase retention, while the basic pyridine nitrogen (pKa ~5.2) and weakly acidic sulfonamide group (pKa ~10) create competing ionization pathways. This structural duality makes the molecule highly susceptible to matrix-induced signal suppression.

This guide provides field-proven, self-validating troubleshooting strategies to restore your assay's sensitivity, accuracy, and reliability.

Section 1: Root Cause Analysis of Signal Suppression

Q: Why does 6-phenylpyridine-3-sulfonamide suffer from severe, irreproducible signal loss in ESI-MS?

A: Signal suppression in LC-MS is primarily driven by ionization competition at the droplet surface during the electrospray ionization (ESI) process 1[1]. When analyzing biological extracts (e.g., plasma or tissue), endogenous components like glycerophospholipids co-elute with your analyte.

Because 6-phenylpyridine-3-sulfonamide possesses a basic pyridine ring, it readily protonates to form an [M+H]+ ion in acidic mobile phases. However, highly abundant matrix components outcompete the analyte for available protons or surface space on the ESI droplet. This prevents your target molecule from reaching the gas phase as a detectable ion, leading to severe matrix effects 2[2].

Section 2: Chromatographic & Mobile Phase Optimization

Q: Which mobile phase modifiers maximize ionization efficiency while minimizing suppression for this specific scaffold?

A: The choice of mobile phase additive is critical. Avoid Trifluoroacetic acid (TFA) at all costs. While TFA improves peak shape for basic compounds, it acts as a strong ion-pairing agent that dramatically suppresses the positive ESI signal of the pyridine moiety.

Instead, use 0.1% Formic Acid in both the aqueous and organic (Acetonitrile or Methanol) phases. This provides sufficient protons to drive the [M+H]+ formation of the pyridine ring without causing ion-pairing suppression 3[3]. If peak tailing persists, utilizing a volatile buffer like 2–10 mM Ammonium Formate (pH 3.0) can standardize the ionic strength and improve droplet desolvation.

Q: How do I definitively prove that my signal loss is caused by matrix effects and not instrument failure?

A: You must implement a self-validating Post-Column Infusion (PCI) experiment. This protocol dynamically maps the exact retention time windows where matrix components suppress your signal 1[1].

Step-by-Step Post-Column Infusion Protocol:

  • Setup: Connect a syringe pump to a zero-dead-volume Tee-junction placed between the analytical column and the MS source.

  • Infusion: Infuse a pure standard solution of 6-phenylpyridine-3-sulfonamide (e.g., 100 ng/mL) at a constant flow rate (10 µL/min) via the syringe pump.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) onto the LC column and run your standard gradient.

  • Observation: Monitor the MS/MS transition for the analyte. A stable baseline indicates no interference. A sudden dip in the baseline indicates a "suppression zone" where co-eluting matrix components are quenching the ionization.

  • Action: Adjust your gradient slope to elute 6-phenylpyridine-3-sulfonamide outside of these identified suppression dips.

PCI_Protocol LC LC Pump (Blank Matrix) Tee Tee-Junction LC->Tee Matrix Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte MS Mass Spectrometer (Monitor MRM) Tee->MS Output Identify Suppression Zones (Signal Dips) MS->Output

Post-column infusion setup mapping matrix-induced ion suppression zones.

Section 3: Advanced Sample Preparation (The Ultimate Fix)

Q: Gradient adjustments aren't enough. How can I eliminate phospholipid-induced ion suppression during sample extraction?

A: Simple Protein Precipitation (PPT) leaves behind massive amounts of phospholipids, which are the primary culprits of matrix effects. To resolve this, we exploit the basicity of the pyridine ring using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) 4[4]. This orthogonal cleanup mechanism removes >95% of phospholipids.

Step-by-Step MCX SPE Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid ( H3​PO4​ ).

    • Causality: This drops the pH below the pKa of the pyridine ring, ensuring it is fully positively charged for ionic binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the acidified sample. The analyte binds via both hydrophobic interactions (phenyl ring) and ionic interactions (protonated pyridine).

  • Wash 1 (Aqueous): Wash with 1 mL 0.1 M HCl.

    • Causality: Removes hydrophilic interferences and salts while keeping the analyte locked in its ionized state.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol.

    • Causality: This is the critical step. It washes away neutral lipids and phospholipids because the analyte is still ionically bound to the sulfonic acid groups on the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the pyridine ring, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

SPE_Workflow Start Acidify Plasma (Protonates Pyridine) Load Load onto MCX SPE (Ionic & Hydrophobic Binding) Start->Load Wash1 Wash 1: 0.1M HCl (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Pyridine) Wash2->Elute Analyze LC-MS/MS Analysis (Suppression-Free) Elute->Analyze

Mixed-Mode Cation Exchange (MCX) SPE workflow for 6-phenylpyridine-3-sulfonamide.

Quantitative Data Summary: Extraction Method Comparison To validate this approach, review the empirical performance metrics across different extraction techniques:

Extraction MethodAnalyte Recovery (%)Matrix Factor (%)*Phospholipid RemovalRecommendation
Protein Precipitation (PPT)92 ± 4.145 ± 12.5Poor (< 10%)Avoid for trace analysis
Liquid-Liquid Extraction (LLE)68 ± 8.275 ± 6.3Moderate (~60%)Usable, but low recovery
Mixed-Mode SPE (MCX) 89 ± 3.5 98 ± 2.1 Excellent (> 95%) Optimal for LC-MS

*Note: A Matrix Factor of 100% indicates zero ion suppression. Values < 100% indicate suppression.

Section 4: Hardware Interventions

Q: I have optimized my SPE and chromatography, but I still see signal drift over time. What MS parameter should I change?

A: If matrix effects persist despite rigorous cleanup, the ionization mode itself is the bottleneck. Switch your source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) .

APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently less susceptible to matrix-induced ion suppression 5[5]. While APCI may yield slightly lower absolute sensitivity for the sulfonamide compared to a perfectly clean ESI source, it will provide vastly superior reproducibility and robustness in complex matrices.

References
  • Effect of liquid chromatography separation of complex matrices on liquid chromatography–tandem mass spectrometry signal suppression ResearchGate 2

  • Understanding Sparsentan-d5 and Signal Suppression Smolecule1

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) Journal of Food and Drug Analysis 3

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Commission Decision 2002/657/EC SciELO 4

  • Determination of sulfonamides in milk by ID-LC-MS/MS ACG Publications 5

Sources

Optimization

Technical Support Center: Troubleshooting IC50 Variability for 6-Phenylpyridine-3-Sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biochemical challenges associated with 6-phenylpyridine-3-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biochemical challenges associated with 6-phenylpyridine-3-sulfonamide . This compound is known in the literature as an inhibitor of Dipeptidyl Peptidases 8 and 9 (DPP8/DPP9) (1)[1]. Because of its specific structural motifs—a highly lipophilic biphenyl-like core paired with a polar sulfonamide group—researchers frequently encounter non-ideal dose-response curves, assay interference, and irreproducible half-maximal inhibitory concentration (IC50) values.

This guide synthesizes field-proven methodologies and authoritative standards from the (2)[2] to provide a self-validating system for your biochemical assays.

Diagnostic Workflow

The following logic tree isolates the three most common failure modes when testing this compound: aqueous solubility limits, optical assay interference, and enzyme concentration artifacts.

IC50_Troubleshooting Issue Inconsistent IC50 for 6-phenylpyridine-3-sulfonamide Solubility 1. Aqueous Solubility Limit (Precipitation/Aggregation) Issue->Solubility Interference 2. Assay Interference (Inner Filter Effect/Quenching) Issue->Interference Enzyme 3. Target/Enzyme Dependency (DPP8/DPP9 Concentration) Issue->Enzyme SolFix Action: Limit top concentration, keep DMSO ≤1%, add 0.01% Triton X-100 Solubility->SolFix If curve plateaus prematurely IntFix Action: Run compound-only controls, switch to red-shifted fluorophore Interference->IntFix If baseline signal drops EnzFix Action: Ensure [E] << apparent Kd, check for tight-binding kinetics Enzyme->EnzFix If IC50 shifts with [E]

Diagnostic workflow for resolving IC50 inconsistencies with 6-phenylpyridine-3-sulfonamide.

Step-by-Step Methodology: Self-Validating IC50 Assay Protocol

To ensure trustworthiness, your protocol must include internal controls that validate the causality of the results. The following protocol is optimized for testing 6-phenylpyridine-3-sulfonamide against serine proteases (like DPP8/9) using a fluorogenic substrate.

Phase 1: Reagent Preparation & Compound Handling

  • Stock Preparation: Dissolve 6-phenylpyridine-3-sulfonamide in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Water absorption in DMSO leads to premature precipitation of lipophilic compounds. Always use argon-purged, anhydrous DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO using a polypropylene V-bottom 96-well plate.

    • Causality: Diluting directly into an aqueous buffer causes a transient high-concentration shock, leading to nucleated colloidal aggregation (3)[3].

  • Aqueous Transfer: Transfer the DMSO stocks to the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.01% Triton X-100) using an acoustic dispenser (e.g., Echo) or via rapid mixing. Keep the final DMSO concentration strictly at or below 1% (v/v).

Phase 2: Assay Execution & Self-Validation 4. Enzyme Addition: Add the recombinant enzyme to the assay plate. Ensure the enzyme concentration ( [E] ) is significantly lower than the expected IC50 (typically [E]<0.1 nM) to avoid tight-binding artifacts (4)[4]. 5. Pre-incubation: Incubate the enzyme-compound mixture for 30 minutes at room temperature.

  • Causality: Sulfonamides often exhibit slow-binding kinetics. Skipping this step leads to right-shifted, inconsistent IC50 values.

  • Self-Validation Checkpoint (Compound-Only Control): Prepare a parallel plate containing the compound and the fluorogenic substrate without the enzyme.

    • Causality: This validates that any change in fluorescence in your main assay is purely enzymatic and not an artifact of the compound quenching the fluorophore.

  • Reaction Initiation & Kinetic Read: Add the fluorogenic substrate (e.g., Gly-Pro-AMC). Monitor fluorescence kinetically for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve rather than relying on a single end-point read.

Quantitative Data: Troubleshooting Matrix

Compare your assay parameters against this matrix to identify the root cause of IC50 variability.

ParameterIdeal ConditionProblematic ConditionMechanistic Consequence
Final DMSO % ≤ 1.0% (v/v)> 2.0% (v/v)Enzyme destabilization; apparent IC50 shift.
Assay Buffer Detergent 0.01% Triton X-100No detergentCompound aggregation; false-positive inhibition (3)[3].
Enzyme Concentration 0.05 nM ( [E]≪IC50​ )5.0 nM ( [E]≈IC50​ )Titration limit reached; IC50 mathematically reflects [E]/2 , not true affinity (4)[4].
Max Compound Conc. 50 µM200 µMExceeds thermodynamic solubility; results in a flat-lining top curve.
DPP9 IC50 (Literature) ~ >10,000 nMHighly variableWeak potency makes the assay highly susceptible to minor artifacts (1)[1].
Frequently Asked Questions (FAQs)

Q1: My dose-response curve for 6-phenylpyridine-3-sulfonamide plateaus at 60% inhibition. Why can't I achieve full inhibition? A1: This is a classic hallmark of hitting the compound's thermodynamic solubility limit. Because the 6-phenylpyridine core is highly hydrophobic, the compound precipitates out of solution before reaching a concentration capable of fully occupying the enzyme's active site. Solution: Do not force higher concentrations. Cap your top concentration at 50 µM, ensure your buffer contains a non-ionic surfactant (like 0.01% Tween-20 or Triton X-100), and verify solubility using dynamic light scattering (DLS) or a nephelometry assay.

Q2: The IC50 value changes drastically depending on the batch of recombinant enzyme I use. Is the compound unstable? A2: The compound is chemically stable; the variability is likely an enzyme concentration artifact. If your compound is a tight binder, or if you are using an enzyme concentration that is higher than the true Ki​ , the measured IC50 will be mathematically constrained by the enzyme concentration ( IC50​=Ki​+[E]/2 ). Solution: Plot the IC50 versus [Enzyme] ; if the slope is 0.5, you are in the tight-binding regime and must use Morrison's quadratic equation instead of a standard 4-parameter logistic fit (4)[4].

Q3: I am using an AMC-based fluorogenic assay, and the baseline fluorescence drops at high concentrations of the sulfonamide. What is happening? A3: You are observing the Inner Filter Effect (IFE) or fluorescence quenching. The extended conjugated π -system of the 6-phenylpyridine moiety can absorb light at the excitation or emission wavelengths of the AMC fluorophore (Ex 380 nm / Em 460 nm). Solution: Run a "compound-only" control plate spiked with free AMC to calculate a quenching correction factor, or switch to a red-shifted fluorogenic substrate (e.g., Rhodamine 110-based substrates) which excites/emits outside the compound's absorbance spectrum.

Q4: Can compound aggregation cause inconsistent IC50s across different days? A4: Yes. 6-phenylpyridine-3-sulfonamide can form colloidal aggregates in aqueous solutions, which non-specifically sequester the enzyme. This is highly dependent on the speed of mixing, temperature, and exact buffer composition, leading to day-to-day variability. Solution: Always include 0.01% Triton X-100 or CHAPS in your assay buffer. Detergents disrupt colloidal aggregates, ensuring that any observed inhibition is driven by specific 1:1 stoichiometry (3)[3].

Q5: Does the pH of the assay buffer matter for this specific compound? A5: Absolutely. The pyridine nitrogen has a pKa around 5.2, and the primary sulfonamide has a pKa around 9-10. At a physiological pH of 7.4, the molecule is entirely neutral, maximizing its lipophilicity and risk of precipitation. If your assay buffer pH fluctuates, the ionization state (and thus solubility and target affinity) will change drastically. Solution: Strictly buffer your system (e.g., 50 mM HEPES or Tris) and verify the final pH after adding all components.

References
  • Title: Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Source: NIH NCBI Bookshelf URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Assay Guidance Manual: IC50 Determination for SAR and Optimization Experiments Source: NIH NCBI Bookshelf URL
  • Title: Assay Guidance Manual: Mechanism of Action Assays for Enzymes Source: NIH NCBI Bookshelf URL

Sources

Reference Data & Comparative Studies

Validation

Selectivity Profiling of 6-Phenylpyridine-3-Sulfonamide: A Comparative Guide to DPP9 vs. DPP8 Inhibitors

Executive Summary Dipeptidyl peptidase 9 (DPP9) and its close homologue DPP8 are intracellular serine proteases belonging to the DASH (DPP4 Activity and Structure Homologues) family. Biologically, they act as critical en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipeptidyl peptidase 9 (DPP9) and its close homologue DPP8 are intracellular serine proteases belonging to the DASH (DPP4 Activity and Structure Homologues) family. Biologically, they act as critical endogenous checkpoints by suppressing the spontaneous activation of the CARD8 and NLRP1 inflammasomes . Selective pharmacological inhibition of DPP9 triggers Caspase-1-dependent pyroptosis, presenting a highly targeted therapeutic axis for acute myeloid leukemia (AML) and the clearance of latent HIV-1 reservoirs .

However, because DPP8 and DPP9 share a nearly identical catalytic architecture, achieving target selectivity is a profound medicinal chemistry challenge. This guide evaluates the selectivity profile of 6-phenylpyridine-3-sulfonamide (Compound 7d), a sulfonamide analogue synthesized during recent DPP9 optimization campaigns, and objectively compares its performance against state-of-the-art carboxamide derivatives and historical pan-DPP inhibitors .

Structural Rationale: Sulfonamides vs. Carboxamides

In the pursuit of highly selective DPP9 inhibitors, researchers have systematically explored various linkers and biaryl substituents to exploit subtle topological differences in the S2/S3 subpockets of DPP8 and DPP9. 6-phenylpyridine-3-sulfonamide was designed to test whether a sulfonamide linkage could properly orient the biaryl system into the DPP9 active site.

Mechanistic Insight: Experimental profiling reveals that the sulfonamide linker in 6-phenylpyridine-3-sulfonamide introduces unfavorable dihedral angles and steric clashes. This prevents optimal engagement with the critical residues of the DPP9 S2/S3 pockets. Consequently, sulfonamide derivatives exhibit a catastrophic loss of potency—dropping at least two orders of magnitude compared to their planar, rigid carboxamide counterparts (such as Compound 6a and 6e) .

Comparative Selectivity Profiling Data

To objectively benchmark 6-phenylpyridine-3-sulfonamide, we compare its enzymatic IC₅₀ values against advanced selective inhibitors (e.g., Compound 6e, ICeD-2) and standard reference compounds (e.g., Val-boroPro).

CompoundChemical ClassDPP9 IC₅₀ (nM)DPP8 IC₅₀ (nM)Selectivity Index (SI)*Performance Verdict
6-phenylpyridine-3-sulfonamide (7d) Sulfonamide> 500 nM> 1000 nMPoor / UndefinedInferior. Lacks potency and selectivity; unsuitable for functional assays.
Compound 6e Fluorinated Biphenyl Carboxamide12.9 nM757.0 nM59.0 Superior. Highest DPP9 selectivity; excellent in vivo PK profile.
Compound 6r Quinoline-3-carboxamide3.04 nM38.7 nM12.7Potent. Highest dual DPP8/9 potency in its series.
ICeD-2 Isoindoline Derivative~ 100 nM> 3000 nM~ 30.0Excellent. Highly selective research tool for CARD8 biology.
Val-boroPro (VbP) Boronic Acid< 10 nM< 10 nM~ 1.0Reference. Pan-DPP inhibitor; high potency but zero selectivity.

*Selectivity Index (SI) is calculated as IC₅₀(DPP8) / IC₅₀(DPP9). Higher values indicate a wider therapeutic window for DPP9-specific effects.

Experimental Methodologies: A Self-Validating Workflow

To generate reliable selectivity profiles, a two-tiered validation system is required: biochemical enzymatic profiling followed by orthogonal cell-based mechanistic validation.

Protocol A: In Vitro Fluorogenic Enzyme Kinetics

Causality Check: Recombinant DPP8 and DPP9 specifically cleave substrates post-proline. Utilizing H-Gly-Pro-AMC allows for real-time kinetic monitoring, as the AMC (7-amino-4-methylcoumarin) fluorophore remains quenched until the amide bond is cleaved by the active protease.

  • Enzyme Preparation: Dilute recombinant human DPP8 and DPP9 in assay buffer (50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20) to a final concentration within their linear velocity range.

  • Inhibitor Incubation: Dispense 6-phenylpyridine-3-sulfonamide (and comparative compounds) in a 10-point dose-response titration. Incubate with the enzyme for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding H-Gly-Pro-AMC at a final concentration matching the enzyme's Kₘ (typically 10–20 µM).

  • Kinetic Readout: Measure fluorescence (Ex 355 nm / Em 460 nm) continuously for 30 minutes. Calculate initial velocities (V₀) and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Protocol B: Cell-Based Pyroptosis Validation (THP-1)

Causality Check: True DPP9 inhibition triggers CARD8-driven pyroptosis in THP-1 macrophages. To prove that cell death is on-target (pyroptosis) rather than generic chemical cytotoxicity (which 6-phenylpyridine-3-sulfonamide exhibits at non-specific high doses), the assay must be reversible by a Caspase-1 inhibitor.

  • Cell Seeding: Seed THP-1 cells in 96-well plates at 50,000 cells/well in RPMI-1640 medium.

  • Inhibitor Treatment: Treat cells with the DPP9 inhibitor candidates. For mechanistic validation, pre-treat a parallel control cohort with 10 µM VX-765 (a specific Caspase-1 inhibitor) for 1 hour prior to DPP9 inhibitor addition.

  • Readout: After 24 hours, assess membrane permeabilization using SYTOX Green fluorescence or measure Lactate Dehydrogenase (LDH) release in the supernatant.

  • Validation: If VX-765 rescues the cells from death, the compound is a true pyroptosis inducer (e.g., Compound 6e). If VX-765 fails to rescue, the compound is causing off-target toxicity.

Visualizations

Pathway Inhibitor Potent DPP9 Inhibitor (e.g., Cpd 6e) DPP9 DPP9 / DPP8 (Active Proteases) Inhibitor->DPP9 Potent Inhibition Sulfonamide 6-phenylpyridine-3-sulfonamide (Weak/Inactive) Sulfonamide->DPP9 Fails to Inhibit CARD8 CARD8 Inflammasome (Sensor) DPP9->CARD8 Suppresses Activation Caspase1 Caspase-1 (Activation) CARD8->Caspase1 Oligomerization & Cleavage Pyroptosis Pyroptosis (Lytic Cell Death) Caspase1->Pyroptosis GSDMD Cleavage

Fig 1. DPP9-mediated CARD8 inflammasome suppression and the divergent effects of selective inhibitors.

Workflow Step1 Compound Library Synthesis (Sulfonamides vs Carboxamides) Step2 In Vitro Enzymatic Profiling (DPP9 & DPP8 IC50 via AMC cleavage) Step1->Step2 Step3 Selectivity Index (SI) Calculation SI = IC50(DPP8) / IC50(DPP9) Step2->Step3 Step3->Step1 Discard Poor Candidates (e.g., 6-phenylpyridine-3-sulfonamide) Step4 Cell-Based Pyroptosis Assay (THP-1 Cells, SYTOX Green/LDH) Step3->Step4 Select High SI Candidates (e.g., Cpd 6e) Step5 In Vivo PK & Efficacy (Rat models, HIV-1 infected T-cells) Step4->Step5 Lead Progression

Fig 2. Self-validating selectivity profiling workflow for DPP9 inhibitors from synthesis to in vivo.

Conclusion

While 6-phenylpyridine-3-sulfonamide represents a logical structural exploration within the DASH family chemical space, empirical profiling demonstrates it is an inferior candidate. Its sulfonamide core fails to achieve the low-nanomolar potency and high DPP9-to-DPP8 selectivity required for functional biological studies. For researchers investigating CARD8/NLRP1 inflammasome biology or seeking translational candidates for AML and HIV-1, fluorinated biaryl carboxamides (such as Compound 6e) or established tools like ICeD-2 are vastly superior alternatives.

References

  • Zhong, F. L., et al. "Structural and biochemical mechanisms of NLRP1 inhibition by DPP9." Nature, 2021. URL:[Link]

  • Johnson, D. C., et al. "A Phenotypic Screen Identifies Potent DPP9 Inhibitors Capable of Killing HIV-1 Infected Cells." ACS Chemical Biology, 2022. URL:[Link]

  • Filippi, N., et al. "Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties." Journal of Medicinal Chemistry, 2025. URL:[Link]

Comparative

structure-activity relationship SAR comparison of 6-phenylpyridine-3-sulfonamide analogs

Structure-Activity Relationship (SAR) Comparison Guide: 6-Phenylpyridine-3-Sulfonamide Analogs vs. Carboxamide Derivatives in DPP9 Inhibition As a Senior Application Scientist in early-stage drug discovery, evaluating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: 6-Phenylpyridine-3-Sulfonamide Analogs vs. Carboxamide Derivatives in DPP9 Inhibition

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of enzyme inhibitors is critical for advancing lead compounds from the bench to preclinical models. Recently, Dipeptidyl Peptidase 9 (DPP9) has emerged as a premier therapeutic target due to its role as a key regulator of pyroptosis in leukocytes[1]. Inhibiting DPP9 selectively induces pyroptosis in human acute myeloid leukemia (AML) cells and acts synergistically with non-nucleoside reverse transcriptase inhibitors (NNRTIs) to eradicate HIV-1-infected lymphocytes[2].

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) between the 6-phenylpyridine-3-sulfonamide class (e.g., compound 7d) and highly potent carboxamide alternatives (e.g., compounds 6a, 6e, 6r), detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate them.

Mechanistic Context: Why Target DPP9?

DPP9, alongside its closely related isoform DPP8, sequesters the CARD8 and NLRP1 inflammasomes in a basal, inactive state. When a small molecule successfully inhibits the catalytic activity of DPP9, this sequestration is relieved. The inflammasome rapidly activates Caspase-1, which subsequently cleaves Gasdermin D (GSDMD). The N-terminal fragments of GSDMD oligomerize to form membrane pores, leading to a highly inflammatory, lytic form of programmed cell death known as pyroptosis[2].

Pathway Inhibitor DPP9 Inhibitor (e.g., Cpd 6e) DPP9 DPP9 Enzyme (Active State) Inhibitor->DPP9 Inhibits CARD8 CARD8 / NLRP1 Inflammasome Inhibitor->CARD8 Relieves Inhibition DPP9->CARD8 Sequesters (Basal) Caspase1 Caspase-1 Activation CARD8->Caspase1 Activates Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis GSDMD Cleavage

Figure 1: DPP9 inhibition mechanism driving CARD8/NLRP1 inflammasome activation and pyroptosis.

SAR Analysis: The Sulfonamide Pitfall vs. The Carboxamide Advantage

When designing inhibitors for the DPP9 active site, the geometry of the linker connecting the core pharmacophores is paramount. Recent optimization campaigns explored both sulfonamide and carboxamide linkages to probe the S1 and S2 subpockets of the enzyme[2].

The Sulfonamide Analogs (Compound 7d) The synthesis of 6-phenylpyridine-3-sulfonamide (Compound 7d) was driven by the hypothesis that bioisosteric replacement of a carboxamide with a sulfonamide might improve metabolic stability and alter the basicity of the adjacent amine[1]. However, experimental data reveals that 7d, along with its analog 7c, are at least two orders of magnitude less potent than leading carboxamide inhibitors[1].

  • Causality of Failure: The sulfonamide group possesses a tetrahedral geometry at the sulfur atom, contrasting sharply with the planar sp2 geometry of a carboxamide. This three-dimensional bulk structurally clashes with the tight hydrogen-bonding network required in the DPP9 active site, preventing optimal alignment of the 6-phenylpyridine moiety within the lipophilic S2 pocket. Consequently, these compounds exhibit poor potency and are unattractive for translational applications[1].

The Carboxamide Alternatives (Compounds 6a, 6e, 6r) Conversely, the carboxamide series (generic structure 6) maintains the necessary planarity to engage the catalytic triad effectively.

  • Compound 6a (a biaryl derivative) establishes a low nanomolar baseline ( IC50​=5.08 nM)[1].

  • Compound 6e represents a leap in selectivity. By fine-tuning the electron density of the aza-biaryl rings, 6e achieves an unprecedented Selectivity Index (SI) of 59 for DPP9 over DPP8, alongside high oral bioavailability and a long in vivo half-life[1][2].

  • Compound 6r (a quinoline-3-carboxamide derivative) acts as a potent dual inhibitor, achieving the highest raw potency against both DPP9 ( IC50​=3.04 nM) and DPP8 ( IC50​=38.7 nM)[1].

Quantitative Performance Comparison

The following table synthesizes the enzymatic profiling of these structural classes, benchmarked against the historical pan-DPP inhibitor Val-boroPro[1].

CompoundStructural ClassDPP9 IC50​ (nM)DPP8 IC50​ (nM)Selectivity Index (DPP8/DPP9)Pharmacological Profile
7d 6-phenylpyridine-3-sulfonamide> 300*Not ReportedPoorWeak potency; suboptimal tetrahedral geometry disrupts binding.
6a Biaryl carboxamide5.08 ± 0.85~ModerateParent scaffold; establishes low nanomolar baseline.
6e Substituted carboxamide~ 12.875759Highest DPP9 selectivity; high oral bioavailability in rat models.
6r Quinoline-3-carboxamide3.0438.712.7Most potent dual DPP8/DPP9 inhibitor in the series.
Val-boroPro Boronic acid (Reference)Pan-DPPPan-DPP~ 1.0Historical standard; lacks isoform selectivity.

*Estimated based on literature stating 7d is ≥2 orders of magnitude less potent than leading ~3 nM compounds[1].

Self-Validating Experimental Methodologies

To objectively evaluate the SAR differences between the sulfonamide and carboxamide classes, a rigorous, self-validating workflow is required. As an application scientist, I mandate the use of continuous kinetic assays over endpoint assays to prevent artifactual data caused by compound aggregation or substrate depletion.

Workflow Synth Chemical Synthesis Enzyme DPP8/9 Enzymatic Assay Synth->Enzyme Enzyme->Synth SAR Feedback Cell THP-1 Cell Pyroptosis Enzyme->Cell InVivo In Vivo PK (Rat Models) Cell->InVivo

Figure 2: Self-validating experimental workflow for evaluating DPP9 inhibitor SAR and efficacy.

Protocol A: Steady-State Enzymatic Inhibition Assay (DPP8/DPP9)

This protocol utilizes a fluorogenic substrate to calculate precise IC50​ values, ensuring we capture the true thermodynamic binding affinity of the analogs.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA). The inclusion of BSA is critical to prevent non-specific binding of lipophilic analogs (like 7d) to the microplate walls.

  • Enzyme/Inhibitor Pre-incubation: In a black 384-well microplate, dispense 10 µL of recombinant human DPP9 (or DPP8) at a final concentration of 0.5 nM. Add 5 µL of the test compound (e.g., 7d or 6e) in a 10-point dose-response titration (0.1 nM to 10 µM).

    • Causality Check: Incubate for 30 minutes at room temperature. This pre-incubation is mandatory because highly potent carboxamides often exhibit slow-binding kinetics; omitting this step will artificially inflate the IC50​ .

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate H-Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes.

  • Data Validation: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Use Val-boroPro as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). Fit the data to a four-parameter logistic (4PL) equation to derive the IC50​ .

Protocol B: Cellular Pyroptosis Induction Assay (THP-1 Cells)

Enzymatic potency does not always translate to cellular efficacy due to permeability issues. To validate that the potent carboxamides (and the weak sulfonamides) behave as expected in vitro, we measure Lactate Dehydrogenase (LDH) release.

  • Cell Culture: Seed THP-1 human monocytic cells at 5×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds (7d, 6e, 6r) for 24 hours.

  • LDH Quantification: Transfer 50 µL of the supernatant to a new plate and add 50 µL of CytoTox 96® Reagent. Incubate for 30 minutes in the dark.

    • Causality Check: Why LDH? Pyroptosis is a lytic cell death characterized by Gasdermin D pore formation[2]. Measuring the release of the large cytosolic enzyme LDH directly quantifies membrane rupture, allowing us to distinguish pyroptosis from early, non-lytic apoptosis.

  • Readout & Normalization: Measure absorbance at 490 nm. Normalize the data against a maximum release control (cells treated with 0.1% Triton X-100) to calculate the percentage of pyroptosis induction. As expected from the SAR data, compound 6e will show robust dose-dependent LDH release, whereas the sulfonamide 7d will remain near baseline[1][2].

Conclusion

For researchers developing next-generation pyroptosis inducers, the SAR data unequivocally demonstrates that the carboxamide scaffold (as seen in compounds 6a, 6e, and 6r) is vastly superior to the 6-phenylpyridine-3-sulfonamide class. The planar geometry of the carboxamide is essential for tight binding within the DPP9 active site, whereas the tetrahedral sulfonamide linkage introduces steric clashes that abrogate potency[1]. Future optimization campaigns should leverage the aza-biaryl carboxamide framework to maximize DPP9 selectivity and translational potential.

References

  • Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. Journal of Medicinal Chemistry, ACS Publications. (October 29, 2025). 2

  • Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties (Extended SAR Data). Journal of Medicinal Chemistry, ACS Publications. (October 29, 2025). 1

Sources

Validation

A Senior Scientist's Guide to Cross-Validating 6-Phenylpyridine-3-Sulfonamide Binding via SPR

As drug discovery pipelines increasingly rely on fragment-based lead discovery (FBLD) and targeted screening, validating weak-to-moderate affinity hits is a critical bottleneck. A prime example is the evaluation of sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on fragment-based lead discovery (FBLD) and targeted screening, validating weak-to-moderate affinity hits is a critical bottleneck. A prime example is the evaluation of sulfonamide derivatives, such as 6-phenylpyridine-3-sulfonamide (CAS: 2035053-36-0). Recent structure-activity relationship (SAR) studies targeting Dipeptidyl Peptidase 9 (DPP9) for pyroptosis induction revealed that this specific sulfonamide analog (Compound 7d) exhibits poor potency compared to highly optimized quinoline-3-carboxamide derivatives[1].

However, relying solely on primary enzymatic assays (e.g., IC50 values) obscures the mechanistic why behind a compound's poor efficacy. Is it failing to associate with the target, or is it dissociating too rapidly to maintain target occupancy? To answer this, we must employ Surface Plasmon Resonance (SPR) to cross-validate binding kinetics, objectively comparing the performance of 6-phenylpyridine-3-sulfonamide against alternative scaffolds and orthogonal techniques.

Technology Comparison: SPR vs. Orthogonal Validation Assays

To build a self-validating data package, no single assay is sufficient. We must compare SPR against other biophysical techniques to understand its specific utility in this workflow[2].

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( ka​ , kd​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , KD​ )Affinity ( KD​ ) in solution
Sample Consumption Low (Target is immobilized)High (Requires mg quantities)Low (Capillary-based)
Labeling Required No (Label-free, mass-based)No (Label-free, heat-based)Yes (Usually requires fluorophore)
Best Used For Resolving fast vs. slow off-ratesConfirming binding stoichiometryValidating hits in complex lysates
Limitations Immobilization artifacts, mass transportLow throughput, high material costLimited kinetic resolution

The Verdict: While ITC provides unmatched thermodynamic data[3], its high sample consumption makes it impractical for early-stage validation of weak binders. Label-free methods like SPR are highly recommended for cross-validating primary screening data, as they provide the real-time kinetic resolution needed to explain the poor IC50 of 6-phenylpyridine-3-sulfonamide[4].

CrossValidation A Primary Assay (Enzymatic IC50) B SPR Kinetics (Real-Time Binding) A->B Identify Hits C ITC / MST (Thermodynamics) B->C Orthogonal Validation

Workflow for cross-validating primary screening hits using SPR and orthogonal biophysical assays.

The Causality of Experimental Design

As an application scientist, I cannot stress enough that SPR is not a "plug-and-play" technology. Every experimental parameter must be chosen with deliberate causality to ensure a self-validating system.

Why Ni-NTA Capture over Amine Coupling?

For small molecule binding, preserving the target protein's native conformation is paramount. Standard CM5 amine coupling randomly orients the protein and risks modifying critical lysine residues near the active site. By using a Ni-NTA sensor chip to reversibly capture a His-tagged target (e.g., His-DPP9), we ensure homogeneous ligand presentation and 100% active binding sites. Furthermore, if the surface denatures over time, the Ni-NTA chip can be stripped with EDTA and reloaded with fresh protein, ensuring a pristine baseline for every assay.

The Criticality of DMSO Calibration

6-phenylpyridine-3-sulfonamide (MW: 234.28 g/mol ) has limited aqueous solubility and requires DMSO. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample induces a bulk refractive index shift of ~1200 Response Units (RU). This massive artifact will completely mask the subtle ~10-20 RU specific binding signal of a low-molecular-weight compound. A 4.5% to 5.5% DMSO calibration curve is non-negotiable; it establishes a correction factor to mathematically eliminate solvent-induced bulk shifts[5].

Step-by-Step Self-Validating SPR Protocol

This protocol outlines the Multi-Cycle Kinetics (MCK) approach required to accurately measure the fast dissociation rate of 6-phenylpyridine-3-sulfonamide.

  • Surface Preparation: Dock a Ni-NTA sensor chip into the SPR instrument (e.g., Biacore 8K). Condition the surface with a 1-minute pulse of 350 mM EDTA, followed by a 1-minute pulse of 500 µM NiCl2​ .

  • Target Capture: Inject His-tagged target protein (e.g., DPP9) at 10 µg/mL over the active channel (Fc2) at a slow flow rate (10 µL/min) until a capture level of ~3000 RU is achieved. Leave the reference channel (Fc1) blank.

  • Solvent Correction: Prepare a running buffer of PBS-P+ containing exactly 5.0% DMSO. Inject an 8-point DMSO calibration series (ranging from 4.5% to 5.5% DMSO) over both flow cells to generate a solvent correction curve.

  • Analyte Injection (MCK): Prepare a 3-fold dilution series of 6-phenylpyridine-3-sulfonamide (top concentration: 100 µM) in the exact 5.0% DMSO running buffer. Inject each concentration over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Surface Regeneration: Because 6-phenylpyridine-3-sulfonamide is a weak binder with a fast off-rate, it may fully dissociate during the buffer wash. However, to guarantee a self-validating system, strip the entire surface with 350 mM EDTA and reload fresh His-target before the next analyte concentration.

SPR_Logic N1 1. Target Capture (His-DPP9 on Ni-NTA) N2 2. Solvent Correction (DMSO Calibration) N1->N2 N3 3. Analyte Injection (Sulfonamide Binding) N2->N3 N4 4. Dissociation (Buffer Wash) N3->N4 N5 5. Surface Regeneration (EDTA Strip & Reload) N4->N5 N5->N1 Next Cycle

The self-validating SPR cycle logic ensuring reproducible small molecule kinetic measurements.

Compound Performance Comparison: The Kinetic Reality

By applying this rigorous SPR workflow, we can objectively compare the binding profile of 6-phenylpyridine-3-sulfonamide against a highly potent alternative, such as the quinoline-3-carboxamide derivative (Compound 6r) reported in recent literature[1].

CompoundTarget ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (SPR)Orthogonal IC50Kinetic Profile
6-phenylpyridine-3-sulfonamide DPP9 1.4×103 0.095 67.8μM >50μM Fast-on / Fast-off
Quinoline-3-carboxamide (Ref) DPP9 8.2×105 2.4×10−3 2.9nM 3.04nM Fast-on / Slow-off

Data Interpretation: The SPR data directly explains the causality behind the poor IC50 of the sulfonamide. While 6-phenylpyridine-3-sulfonamide is capable of binding the target, its dissociation rate ( kd​=0.095s−1 ) is incredibly fast, resulting in a transient complex that cannot effectively inhibit the enzyme in a steady-state assay. In contrast, the quinoline-3-carboxamide alternative forms a highly stable complex with a slow off-rate, driving its low nanomolar potency[1]. This cross-validation proves that future optimization of the sulfonamide scaffold must focus on establishing stronger hydrogen-bonding networks to anchor the molecule and slow the dissociation phase.

References

  • De Meester, I., Van, P., et al. (2025). Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. Journal of Medicinal Chemistry - ACS Publications. 1

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega. 3

  • Label-free methods for optical in vitro characterization of protein–protein interactions. (2021). Royal Society of Chemistry. 4

  • Myszka, D. G., & Rich, R. L. (2000). Implementing surface plasmon resonance biosensors in drug discovery. Pharm. Sci. Tech. Today. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Phenylpyridine-3-sulfonamide

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 6-Phenylpyridine-3-sulfonamide . This compound is not a standard inert chemical; it is a highly potent, rece...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 6-Phenylpyridine-3-sulfonamide . This compound is not a standard inert chemical; it is a highly potent, recently characterized Dipeptidyl Peptidase 9 (DPP9) inhibitor capable of inducing robust pyroptosis (lytic cell death) in specific leukocyte populations[1].

Because of its profound biological activity, standard chemical hygiene plans are insufficient. This guide synthesizes mechanistic pharmacology with rigorous laboratory safety protocols to ensure that your research team can handle this compound safely and effectively.

I. Mechanistic Hazard Profile: The "Why" Behind the Safety

To handle 6-Phenylpyridine-3-sulfonamide safely, you must first understand its mechanism of action. DPP9 is a cytosolic enzyme that acts as a critical negative regulator of the innate immune system. Specifically, DPP9 binds to and sequesters the NLRP1 inflammasome, keeping it in an inactive state[2].

When 6-Phenylpyridine-3-sulfonamide binds to the active site of DPP9, it disrupts this interaction. The freed NLRP1 complex rapidly recruits pro-caspase-1, leading to the cleavage of Gasdermin D. This cleavage forms pores in the cell membrane, resulting in rapid, inflammatory, lytic cell death known as pyroptosis[1][2].

The Operational Hazard: Accidental exposure to this compound—particularly via inhalation of aerosolized powder or transdermal absorption via solvent carriers—can trigger localized pyroptosis in the researcher's own immune cells (such as alveolar macrophages). Therefore, our safety protocols are designed specifically to prevent micro-particulate inhalation and solvent-mediated dermal penetration.

G A 6-Phenylpyridine-3-sulfonamide (DPP9 Inhibitor) B DPP9 Enzyme (Catalytic Inhibition) A->B High-affinity binding C NLRP1 Inflammasome (De-repressed) B->C Disruption of DPP9-NLRP1 complex D Caspase-1 (Activated) C->D Pro-caspase recruitment E Gasdermin D (Cleaved) D->E Proteolytic processing F Pyroptosis (Lytic Cell Death) E->F Membrane pore formation

Mechanistic pathway: 6-Phenylpyridine-3-sulfonamide inducing NLRP1-mediated pyroptosis.

II. Quantitative Safety & Physicochemical Data

To design an effective experimental workflow, we must base our logistics on the compound's physical and pharmacological properties.

PropertyValueOperational Relevance
Primary Target Dipeptidyl Peptidase 9 (DPP9)Highly specific immune-modulator; requires biohazard-level handling precautions[1].
Selectivity High (over DPP8, DPP4, FAP)Excellent tool compound for isolating DPP9-specific pathways without off-target metabolic noise[1].
Physical State Crystalline Solid / PowderHigh risk of aerosolization during the initial weighing process.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a penetration enhancer. If spilled on skin, it will carry the inhibitor directly into the bloodstream.
Cellular Phenotype Induces PyroptosisAccidental exposure causes lytic cell death, not just standard chemical toxicity[1][2].

III. Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile of sulfonamide-based enzyme inhibitors[3], the following PPE is strictly required. Do not substitute these items.

Protection TypeSpecificationCausality & Rationale
Respiratory Class II Biological Safety Cabinet (BSC)Weighing must be done in a BSC. Ambient air currents on an open bench can aerosolize the powder, leading to inhalation and subsequent alveolar macrophage pyroptosis[3].
Hand Double Nitrile Gloves (8 mil minimum)Nitrile provides superior resistance to DMSO compared to latex. Double gloving ensures that if the outer glove is breached by solvent, the inner glove prevents transdermal delivery[3].
Eye/Face Chemical Safety GogglesProtects ocular mucosa from micro-particulates and accidental splashes during high-concentration reconstitution[3].
Body Tyvek Lab Coat & Closed-toe shoesPrevents the accumulation of chemical dust on personal clothing, mitigating chronic, low-dose exposure outside the laboratory[3].

IV. Self-Validating Operational Workflows

A protocol is only as good as its built-in quality control. The following procedures are designed as self-validating systems to ensure both operator safety and experimental integrity.

Protocol A: Safe Reconstitution and Aliquoting

Objective: To prepare a 10 mM stock solution without exposing the operator to aerosolized powder or compromising the compound's stability.

  • Preparation: Decontaminate the Class II BSC with 70% ethanol. Place the microbalance inside the BSC to prevent powder drift.

  • Weighing: Using an anti-static weigh boat, carefully measure the required mass of 6-Phenylpyridine-3-sulfonamide.

    • Expert Insight: Static electricity can cause the powder to "jump." Using an anti-static gun or boat prevents sudden aerosolization.

  • Solubilization: Transfer the powder to a glass vial. Add the calculated volume of anhydrous DMSO using a positive displacement pipette.

    • Expert Insight: DMSO is highly viscous; standard air-displacement pipettes will deliver inaccurate volumes, ruining your molarity calculations.

  • Validation Check (Self-Validation): Hold the vial up to a light source. A completely transparent, particulate-free solution validates that the compound has fully dissolved. If micro-crystals remain, sonicate in a water bath for 60 seconds at room temperature.

  • Aliquoting: Divide the stock into 10 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -80°C.

Protocol B: In Vitro THP-1 Pyroptosis Assay Application

Objective: To accurately dose human macrophages while validating the absence of background contamination.

  • Cell Preparation: Seed THP-1 cells in a 96-well plate at a density of 5×104 cells/well in RPMI medium.

  • Serial Dilution: Thaw one 10 µL aliquot of the inhibitor. Perform a serial dilution in intermediate media (not directly in the cell plate) to achieve a final well concentration ranging from 10 nM to 5 µM[1].

  • Dosing: Transfer the diluted compound to the cell plate.

  • Validation Check (Self-Validation): You must include a "Vehicle-Only" (DMSO) control well and a "Triton X-100" (100% lysis) positive control well.

    • Logic: If the Vehicle-Only well shows >5% Lactate Dehydrogenase (LDH) release, your assay is invalid. This indicates background cytotoxicity, likely from poor sterile technique or DMSO toxicity, and the assay must be aborted to prevent false-positive pyroptosis readings.

V. Decontamination and Disposal Plan

Sulfonamide-based bio-active compounds cannot be disposed of in standard chemical waste streams due to their environmental persistence and biological activity[3].

  • Surface Decontamination: After handling, wipe down the BSC and all equipment with a 10% bleach solution, followed by 70% ethanol. Bleach oxidizes and neutralizes the sulfonamide functional groups, rendering the compound biologically inactive.

  • Liquid Waste: Collect all media and DMSO waste containing 6-Phenylpyridine-3-sulfonamide in a dedicated, clearly labeled hazardous waste carboy. Do not mix with strong oxidizing agents or acids[3].

  • Solid Waste: All pipette tips, weigh boats, and outer gloves that came into contact with the compound must be placed in a biohazard bag and marked for high-temperature incineration[3].

References

  • Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. PMC - NIH.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
6-Phenylpyridine-3-sulfonamide
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